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  • Product: methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
  • CAS: 1354953-56-2

Core Science & Biosynthesis

Foundational

Scaffold Architecture and Utility: A Technical Whitepaper on Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Executive Summary In modern drug discovery, the design of highly selective inhibitors often relies on conformationally restricted, nitrogen-rich heterocyclic scaffolds. Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly selective inhibitors often relies on conformationally restricted, nitrogen-rich heterocyclic scaffolds. Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (CAS: 1354953-56-2) has emerged as a critical building block in the synthesis of advanced therapeutics. By fusing a pyrazole ring with a saturated cyclohexane system, this compound offers a unique combination of hydrogen-bond donating/accepting capabilities and structural rigidity. This technical guide explores the physicochemical profile, mechanistic synthesis, and pharmacological applications of this essential intermediate, providing actionable insights for synthetic chemists and drug development professionals.

Chemical Structure & Physicochemical Profile

The molecular architecture of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate consists of a tetrahydroindazole core substituted at the C6 position with a methyl ester. The partially saturated carbocyclic ring introduces sp³ character, improving the three-dimensional complexity (Fsp³) of derived drug candidates compared to fully aromatic indazoles. This structural nuance is critical for improving aqueous solubility and reducing off-target promiscuity in late-stage lead optimization.

To facilitate rational drug design and formulation planning, the fundamental quantitative properties of the compound are summarized below[1].

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Molecular Formula C9H12N2O2
Monoisotopic Mass 180.08987 Da
Molecular Weight 180.20 g/mol
CAS Registry Number 1354953-56-2
Hydrogen Bond Donors 1 (Pyrazole -NH)
Hydrogen Bond Acceptors 3 (Pyrazole -N, Ester -O-)
Physical State (23 °C) Yellow oil to low-melting solid

Synthetic Methodology & Causality

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is typically achieved via the esterification of its corresponding carboxylic acid[2]. As a Senior Application Scientist, I emphasize that standard Fischer esterification (using catalytic H₂SO₄) is often insufficient for this substrate due to the basicity of the pyrazole nitrogen, which can sequester the acid catalyst. Instead, an in-situ acyl chloride generation method using thionyl chloride (SOCl₂) is employed to drive the reaction kinetically.

Reagent-Driven Esterification Workflow

Synthesis A 4,5,6,7-tetrahydro-1H- indazole-6-carboxylic acid B SOCl2 / MeOH (0°C to 23°C) A->B Activation C Acyl Chloride Intermediate B->C Chlorination D Methyl 4,5,6,7-tetrahydro-1H- indazole-6-carboxylate C->D Esterification

Fig 1. Reagent-driven esterification workflow of the tetrahydroindazole scaffold.

Step-by-Step Protocol and Mechanistic Rationale

Step 1: System Initialization and Activation

  • Action: Charge a 50-mL round-bottom flask (equipped with a magnetic stir bar) with 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (640 mg, 3.96 mmol) and anhydrous methanol (10 mL). Cool the suspension to 0 °C.

  • Causality: Methanol serves a dual purpose as both the solvent and the nucleophilic reactant. Cooling to 0 °C is critical to control the exothermic reaction that occurs upon the addition of the chlorinating agent, preventing the thermal degradation of the pyrazole core.

Step 2: Acyl Chloride Generation

  • Action: Dropwise add thionyl chloride (1.43 g, 12.0 mmol, ~3 equivalents).

  • Causality: Thionyl chloride reacts with methanol to form HCl and methyl chlorosulfite, which subsequently converts the carboxylic acid into a highly electrophilic acyl chloride intermediate. The generation of SO₂ and HCl gases makes this activation step irreversible, pushing the equilibrium entirely toward the product via Le Chatelier's principle.

Step 3: Esterification and Propagation

  • Action: Remove the ice bath and allow the resulting solution to stir for 2 hours at 23 °C.

  • Causality: Room temperature provides optimal kinetic energy for the methanolysis of the acyl chloride intermediate. The 2-hour duration ensures complete consumption of the starting material without promoting side reactions (e.g., N-methylation of the pyrazole).

Step 4: Workup and Self-Validation

  • Action: Concentrate the reaction mixture under vacuum to afford the product as a yellow oil (approx. 645 mg, 90% yield). Validate the product via LC-MS (ESI).

  • Causality: Vacuum concentration efficiently removes all volatile byproducts (SO₂, HCl, and excess MeOH), eliminating the need for complex aqueous workups or column chromatography.

  • Validation Check: The protocol is self-validating; successful conversion must yield a primary mass-to-charge ratio (m/z) of 181 [M+H]⁺ in positive ion mode electrospray ionization[2].

Applications in Pharmacological Drug Discovery

The methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate scaffold is highly prized in the development of targeted therapies due to its ability to mimic endogenous peptide structures while maintaining metabolic stability.

Ubiquitin-Specific Protease 7 (USP7) Inhibitors

USP7 is a deubiquitinating enzyme that plays a critical role in tumor survival by stabilizing MDM2, which in turn degrades the p53 tumor suppressor protein. Derivatives of the tetrahydroindazole scaffold have been patented as potent USP7 inhibitors[2]. The pyrazole moiety acts as a crucial hydrogen-bond donor/acceptor pair within the USP7 catalytic cleft, preventing the enzyme from deubiquitinating its substrates. This inhibition restores p53 levels, driving apoptosis in malignant cells.

USP7_Pathway Ligand Tetrahydroindazole Derivative USP7 USP7 Enzyme (Active) Ligand->USP7 Binds & Inhibits Substrates MDM2 / p53 Ubiquitination Dynamics USP7->Substrates Prevents Deubiquitination Outcome Apoptosis / Tumor Suppression Substrates->Outcome p53 Stabilization

Fig 2. Mechanism of action for tetrahydroindazole-derived USP7 inhibitors.

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibitors

Beyond oncology, this scaffold is heavily utilized in metabolic disease research. DGAT2 catalyzes the final, committed step in triglyceride (TG) synthesis. Overactivity of DGAT2 is directly linked to hepatic steatosis and nonalcoholic steatohepatitis (NASH). Tetrahydroindazole derivatives synthesized from this methyl ester intermediate have shown high efficacy in inhibiting DGAT2, thereby reducing lipid accumulation in hepatocytes and offering a viable therapeutic pathway for metabolic syndromes[3]. The C6-carboxylate acts as a critical attachment point for synthesizing complex amides that interact with the lipophilic pockets of the DGAT2 enzyme.

References

  • Source: uni.
  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate - Heterocyclic Compounds Source: Crysdot LLC URL
  • US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents URL

Sources

Exploratory

The Tetrahydroindazole Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery — An In-Depth Technical Guide on the Potential Mechanism of Action of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed technical overview of the 4,5,6,7-tetrahydro-1H-indazole scaffold, with a specific focus on elucidating the...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of the 4,5,6,7-tetrahydro-1H-indazole scaffold, with a specific focus on elucidating the potential mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate within the context of drug discovery. While direct pharmacological data for this specific ester is not extensively available in the public domain, the robust body of evidence for structurally related analogs allows for a reasoned and scientifically grounded extrapolation of its likely biological activities and therapeutic potential.

The 4,5,6,7-Tetrahydro-1H-Indazole: A Scaffold of Therapeutic Significance

The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The partially saturated version, the 4,5,6,7-tetrahydro-1H-indazole, has emerged as a "privileged scaffold." This term denotes a molecular framework that can serve as a high-affinity ligand for multiple, distinct biological targets. This versatility makes the tetrahydroindazole core a highly attractive starting point for the development of novel therapeutics.[4]

The therapeutic promise of this scaffold is underscored by its presence in numerous compounds targeting key enzymes in cellular signaling pathways, particularly protein kinases.[5]

Inferred Mechanism of Action: A Focus on Kinase Inhibition

Based on extensive research into its structural analogs, the primary mechanism of action for compounds built upon the 4,5,6,7-tetrahydro-1H-indazole core is the inhibition of protein kinases.[5] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

It is highly probable that methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate functions as a kinase inhibitor. The core scaffold is known to bind within the ATP-binding pocket of various kinases, acting as an ATP-competitive inhibitor. The specific kinase targets and the potency of inhibition would be determined by the nature and positioning of substituents on the core structure.

Key Kinase Targets for the Tetrahydroindazole Scaffold

Research has identified several key kinase families that are potently inhibited by tetrahydroindazole derivatives:

  • Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle. Tetrahydroindazole derivatives have been shown to be submicromolar inhibitors of CDK2/cyclin complexes, suggesting a potential role in cancer therapy by arresting cell proliferation.

  • Interleukin-2 Inducible T-cell Kinase (ITK): A member of the Tec family of tyrosine kinases, ITK is a key component of T-cell signaling.[6] Selective ITK inhibitors based on the tetrahydroindazole scaffold have been developed as potential treatments for inflammatory and autoimmune diseases like asthma.[5]

  • Other Kinases: The versatility of the scaffold suggests that it could be adapted to target other kinases implicated in disease, such as those involved in inflammatory signaling or oncogenesis.

The following diagram illustrates the general principle of ATP-competitive kinase inhibition, the likely mechanism for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Facilitates Phosphorylation No_Reaction Inhibition of Phosphorylation ATP_Binding_Pocket->No_Reaction Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Protein Substrate Substrate->Substrate_Binding_Site Binds Tetrahydroindazole_Inhibitor Methyl 4,5,6,7-tetrahydro- 1H-indazole-6-carboxylate Tetrahydroindazole_Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: ATP-Competitive Kinase Inhibition by a Tetrahydroindazole Derivative.

Role in Drug Discovery: From Hit to Lead

The 4,5,6,7-tetrahydro-1H-indazole scaffold serves as an excellent starting point in a drug discovery campaign. Its "privileged" nature means that libraries of derivatives can be synthesized and screened against a panel of kinases to identify initial "hits."

Structure-Activity Relationship (SAR) and Lead Optimization

Once a hit is identified, the process of lead optimization begins. This involves systematically modifying the structure of the initial compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For the tetrahydroindazole core, key points of modification include:

  • N1 and N2 Positions of the Indazole Ring: The tautomeric nature of the indazole ring (1H and 2H) is a critical consideration.[7] Alkylation or arylation at these positions significantly influences binding affinity and selectivity. The biological activity of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids has been shown to be significantly higher than their 2-aryl isomers in anti-inflammatory assays.

  • Substituents on the Tetrahydro-cyclohexane Ring: The methyl carboxylate group at the 6-position of the target molecule is a key feature. This ester can be hydrolyzed to the corresponding carboxylic acid, which may alter the compound's solubility, cell permeability, and binding interactions. Further modifications at other positions of this ring can be explored to enhance target engagement.

  • Aryl or Other Substituents: The addition of various aryl or heterocyclic groups, often at the N1 position, is a common strategy to explore interactions with specific pockets within the kinase active site, thereby increasing potency and selectivity.

The following table summarizes the general SAR trends observed for tetrahydroindazole-based kinase inhibitors.

Position of ModificationGeneral Impact on ActivityRationale
N1-position Crucial for potency and selectivityOften extends into solvent-exposed regions or interacts with specific amino acid residues.
N2-position Generally less favorable for activityCan alter the geometry of the molecule, leading to a loss of key binding interactions.
C3-position Can be modified to improve propertiesOften a site for introducing solubilizing groups or moieties that can form additional hydrogen bonds.
C6-position (ester) Influences solubility and cell permeabilityThe ester can act as a prodrug, being hydrolyzed to the more polar carboxylic acid in vivo.

Experimental Protocols for Characterization

The evaluation of a novel tetrahydroindazole derivative like methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate would follow a standard drug discovery workflow.

Synthesis

The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives typically involves the condensation of a substituted cyclohexane-1,3-dione with hydrazine or a substituted hydrazine.[7] The following is a general synthetic scheme.

G Start Substituted Cyclohexane-1,3-dione Step1 Condensation/ Cyclization Start->Step1 Reagent Hydrazine or Substituted Hydrazine Reagent->Step1 Product 4,5,6,7-Tetrahydro- 1H-indazole Derivative Step1->Product

Caption: General Synthetic Workflow for Tetrahydroindazoles.

In Vitro Assays
  • Kinase Inhibition Assays: The primary in vitro evaluation involves determining the compound's ability to inhibit the activity of a panel of kinases. This is typically done using biochemical assays that measure the phosphorylation of a substrate. The output is usually an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays: To assess the compound's effect in a more biologically relevant context, cell-based assays are employed. These can include:

    • Cell Proliferation Assays: To determine the compound's ability to inhibit the growth of cancer cell lines (if targeting CDKs, for example).

    • Cytokine Release Assays: To measure the inhibition of cytokine production in immune cells (if targeting ITK).

  • Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell.

In Vivo Studies

Promising compounds from in vitro studies are then advanced to in vivo models. This typically involves:

  • Pharmacokinetic (PK) Studies: These studies determine the ADME properties of the compound in an animal model.

  • Efficacy Studies: The compound is tested in an animal model of the disease of interest (e.g., a tumor xenograft model for a cancer therapeutic, or an asthma model for an anti-inflammatory agent).

The following diagram outlines a typical experimental workflow for characterizing a novel tetrahydroindazole-based kinase inhibitor.

G Synthesis Synthesis of Tetrahydroindazole Derivative Biochem_Assay Biochemical Kinase Inhibition Assay (IC50) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation) Biochem_Assay->Cell_Assay Potent & Selective ADME In Vitro ADME/ Tox Assays Cell_Assay->ADME Cellular Activity PK In Vivo Pharmacokinetics (PK) ADME->PK Good Profile Efficacy In Vivo Efficacy (Disease Model) PK->Efficacy Good Exposure

Caption: Experimental Workflow for a Tetrahydroindazole Kinase Inhibitor.

Conclusion

References

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  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-cell Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • [This link was not used in the final answer]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

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  • Methyl 4,5,6,7-tetrahydro-1h-indazole-6-carboxylate. PubChem. Available at: [Link]

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  • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Molecules. Available at: [Link]

  • The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Predicted NMR Spectrum of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal reasoning behind the predicted chemical shifts, multiplicities, and coupling constants. By integrating established spectroscopic principles with data from analogous structures and computational prediction methodologies, this guide serves as an authoritative reference for the structural elucidation of this and related heterocyclic compounds. Detailed experimental protocols for data acquisition and a logical workflow for spectral prediction are included to ensure scientific integrity and practical applicability.

Introduction and Molecular Overview

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a heterocyclic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexane ring. The cyclohexane moiety is substituted with a methyl ester group at the C6 position. The structural characterization of such molecules is fundamental to understanding their reactivity, conformation, and potential as scaffolds in medicinal chemistry.[1] NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution.[2]

This guide employs a multi-faceted approach to predict the NMR spectrum. The predictions are grounded in:

  • Fundamental Principles: Analysis of molecular symmetry, inductive effects of substituents (e.g., the ester group), and anisotropic effects.

  • Empirical Data: Comparison with experimentally determined spectra of structurally related indazole, tetrahydroindazole, and cyclohexene carboxylate derivatives.[3][4][5]

  • Computational Methods: The use of computational chemistry, specifically Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established protocol for the accurate prediction of NMR chemical shifts.[6][7]

Below is the structure of the target molecule with standardized numbering for spectral assignment.

Caption: Molecular structure of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the pyrazole ring, the saturated carbocyclic ring, and the methyl ester substituent. The chemical shifts are influenced by the electronic environment of each proton. The following table details the predicted ¹H NMR data in a standard solvent like CDCl₃.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Key Citations
N1-H10.0 - 12.0Broad Singlet (br s)1HThe NH proton of the pyrazole ring is acidic and its signal is typically broad due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. This range is characteristic for NH protons in indazole systems.[8][9]
C3-H7.20 - 7.40Singlet (s)1HThis proton is attached to an sp² carbon of the heteroaromatic pyrazole ring. It appears as a singlet due to the absence of vicinal protons. The chemical shift is consistent with aromatic protons in electron-rich heterocyclic systems.[5][10]
O-CH₃3.65 - 3.75Singlet (s)3HThe methyl protons of the ester group are magnetically equivalent and do not couple with other protons, resulting in a sharp singlet. This chemical shift is highly characteristic of methyl esters.[11][12]
C6-H2.80 - 3.00Multiplet (m)1HThis methine proton is alpha to the electron-withdrawing carbonyl group of the ester, which causes a significant downfield shift compared to other aliphatic protons. It will be split by the adjacent protons on C5 and C7, resulting in a complex multiplet.
C4-H₂ / C7-H₂2.40 - 2.80Multiplet (m)4HThese methylene protons are adjacent to the pyrazole ring system, causing them to be deshielded relative to C5. They are diastereotopic and will appear as complex, overlapping multiplets. Protons at C7 may be slightly further downfield due to their proximity to the heteroatoms.[1][3]
C5-H₂1.80 - 2.00Multiplet (m)2HThese methylene protons are in a standard aliphatic environment, furthest from the deshielding influence of the pyrazole ring and the ester group. They will appear as a complex multiplet due to coupling with protons on C4 and C6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon framework. The prediction considers the hybridization of the carbon atoms and the electronic effects of the nitrogen atoms and the ester functionality.

Assignment Predicted δ (ppm) Rationale and Key Citations
C=O (Ester)173.0 - 176.0The carbonyl carbon of the ester group is highly deshielded and appears characteristically in the far downfield region of the spectrum.
C3a145.0 - 150.0This is a quaternary sp² carbon at the fusion of the two rings and part of the pyrazole system. Its chemical shift is consistent with bridgehead carbons in fused heterocyclic systems.[13][14]
C3133.0 - 136.0This sp² carbon is part of the pyrazole ring and is bonded to a hydrogen atom. Its chemical shift is typical for carbons in five-membered heteroaromatic rings.[13][15]
C7a115.0 - 120.0This is the second bridgehead carbon. While it is part of the pyrazole ring, it is also connected to the saturated portion of the molecule, leading to a more upfield chemical shift compared to C3a.[1]
O-CH₃51.5 - 52.5The sp³ carbon of the methyl ester group. This is a highly characteristic chemical shift.[16]
C638.0 - 42.0This aliphatic methine carbon is shifted downfield due to the direct attachment of the electron-withdrawing carboxylate group.
C4 / C5 / C720.0 - 30.0These sp³ methylene carbons of the cyclohexane ring appear in the typical aliphatic region. Their signals may be distinct but are often closely spaced. C7 and C4 are expected to be slightly downfield from C5 due to their proximity to the pyrazole ring.[3]

Methodological Workflow for NMR Prediction and Analysis

The robust prediction of NMR spectra relies on a systematic, multi-step process that integrates computational and empirical data. This workflow ensures a high degree of confidence in the final spectral assignment.

G A 1. Molecular Structure Input (Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate) B 2. Conformational Analysis (Identify low-energy conformers) A->B C 3. Quantum Mechanical Calculation (DFT with GIAO method, e.g., B3LYP/6-31G(d)) B->C D 4. Isotropic Shielding Calculation (Output of raw shielding tensors) C->D E 5. Reference Standardization (Calculate shifts relative to TMS) D->E F 6. Predicted Spectrum Generation (Chemical Shifts, Coupling Constants) E->F H 8. Final Annotated Spectrum (Assigned peaks with rationale) F->H G 7. Empirical Data Comparison (Cross-reference with literature on analogous structures) G->H

Caption: Workflow for computational and empirical NMR spectral prediction.

Standard Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality NMR spectra of the title compound.

5.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for general solubility.

  • Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

5.2. ¹H NMR Spectroscopy Acquisition

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16 to 64, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

5.3. ¹³C NMR Spectroscopy Acquisition

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The predicted ¹H and ¹³C NMR spectra presented in this guide provide a robust analytical framework for the structural verification of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. The detailed rationale, grounded in established theory and comparative data, offers a high degree of confidence in the assignments. By following the outlined workflow and experimental protocols, researchers can effectively utilize NMR spectroscopy to confirm the identity and purity of this compound, facilitating its application in further scientific endeavors.

References

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  • Movassaghi, M., & Hill, M. D. (2008). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Angewandte Chemie International Edition, 47(39), 7533-7536. Available from: [Link]

  • Youn, J., et al. (2021). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Wang, B., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(10), 2642-2645. Available from: [Link]

  • Gancia, E., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4634-4642. Available from: [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 628-634. Available from: [Link]

  • Wang, B., et al. (2010). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 8(20), 4613-4616. Available from: [Link]

  • NP-MRD. (n.d.). Methyl cyclohexanecarboxylate (NP0333368). Retrieved from [Link]

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  • Rychnovsky, S. D. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic Letters, 8(13), 2895-2898. Available from: [Link]

  • SpectraBase. (n.d.). Methyl 1-benzylcyclohexanecarboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Afonin, A. V., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3324. Available from: [Link]

  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. Available from: [Link]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2933. Available from: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. 5(2), 220-230. Available from: [Link]

Sources

Exploratory

Solubility Profile of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in DMSO and Methanol: A Technical Guide

Foreword: Navigating the Preformulation Landscape Physicochemical Landscape: Compound and Solvents A robust understanding of the molecular characteristics of both the solute and the solvents is paramount to predicting so...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Preformulation Landscape

Physicochemical Landscape: Compound and Solvents

A robust understanding of the molecular characteristics of both the solute and the solvents is paramount to predicting solubility, a principle often summarized by the adage "like dissolves like".[6][7][8]

The Solute: Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
  • Structural Anatomy: This molecule possesses a bicyclic indazole core, which is partially saturated, a methyl ester functional group (-COOCH₃), and a secondary amine within the pyrazole ring of the indazole system. The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms in the pyrazole ring and the oxygen atoms of the ester) suggests the potential for polar interactions. The tetrahydro-indazole core, however, introduces a degree of non-polar character.

  • Predicted Properties: Based on its structure, which includes both polar functional groups and a non-polar hydrocarbon framework, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is expected to exhibit moderate polarity. Its ability to engage in hydrogen bonding will be a significant determinant of its solubility in protic solvents like methanol.

The Solvents: A Tale of Two Polars
PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Solvent Class Polar Aprotic[9][10]Polar Protic
Key Features Highly polar with a strong dipole moment due to the S=O bond. It is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating proton.[9][11]Possesses a hydroxyl (-OH) group, making it capable of both donating and accepting hydrogen bonds.
Boiling Point 189 °C[9]64.7 °C[12][13]
Miscibility Miscible with a wide range of polar and nonpolar solvents, including water.[9]Miscible with water and many organic solvents.[14][12]

Theoretical Solubility Analysis: Predicting Molecular Affinities

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces.[6][15] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Interactions with DMSO

As a potent polar aprotic solvent, DMSO is an exceptional solvent for a wide array of organic compounds.[16][17] The primary interactions between methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and DMSO are anticipated to be:

  • Dipole-Dipole Interactions: The strong dipole of the sulfoxide group in DMSO will interact favorably with the polar regions of the solute, particularly the ester group and the pyrazole ring.

  • Hydrogen Bonding: DMSO will act as a strong hydrogen bond acceptor for the N-H proton of the indazole ring.

Interactions with Methanol

Methanol, a polar protic solvent, offers different interaction possibilities:

  • Hydrogen Bonding: Methanol can act as both a hydrogen bond donor (from its -OH group) to the nitrogen and oxygen atoms of the solute, and as a hydrogen bond acceptor for the solute's N-H proton. This dual capability often leads to strong solvation.

  • Dipole-Dipole Interactions: The polar nature of methanol will also contribute to dipole-dipole interactions with the solute.

Experimental Determination of Solubility: A Practical Workflow

Given the absence of published solubility data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2][18] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an amount of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate into several glass vials, ensuring an excess of solid will remain after equilibration.

    • Precisely add a known volume of DMSO or methanol to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Temperature control is crucial as solubility is temperature-dependent.[18][19]

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the incubator and allow them to stand to permit the undissolved solid to sediment.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved solute using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the diluted samples.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Molecular Interactions

The anticipated interactions driving solubility can be visualized to provide a clearer conceptual understanding.

Molecular_Interactions solute Methyl 4,5,6,7-tetrahydro- 1H-indazole-6-carboxylate solute_nh N-H (H-Bond Donor) solute->solute_nh solute_ester Ester (Polar, H-Bond Acceptor) solute->solute_ester dmso DMSO dmso_hbond H-Bond Acceptor (S=O) dmso->dmso_hbond dmso_dipole Strong Dipole dmso->dmso_dipole methanol Methanol methanol_hbond_donor H-Bond Donor (-OH) methanol->methanol_hbond_donor methanol_hbond_acceptor H-Bond Acceptor (-OH) methanol->methanol_hbond_acceptor solute_nh->dmso_hbond H-Bonding solute_nh->methanol_hbond_acceptor H-Bonding solute_ester->dmso_dipole Dipole-Dipole solute_ester->methanol_hbond_donor H-Bonding

Caption: Anticipated intermolecular forces driving solubility.

Interpretation and Implications

Based on the theoretical analysis, it is anticipated that methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate will exhibit good solubility in both DMSO and methanol.

  • In DMSO: The strong hydrogen bond accepting capability and high polarity of DMSO are expected to lead to high solubility. DMSO is often regarded as a "universal solvent" for many organic molecules in early-stage drug discovery for this reason.[11]

  • In Methanol: The ability of methanol to act as both a hydrogen bond donor and acceptor should also result in significant solubility. However, the energy required to disrupt the hydrogen bonding network of methanol itself might result in a slightly lower, though still substantial, solubility compared to DMSO.

For drug development professionals, high solubility in these solvents is advantageous for:

  • Early-Stage Screening: Enabling the preparation of stock solutions for in vitro assays.

  • Chemical Synthesis: Serving as a suitable reaction medium for further chemical modifications.

  • Analytical Method Development: Facilitating the preparation of standards and samples for characterization.

Conclusion

While awaiting empirical data, a thorough analysis of the molecular structures and properties of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, DMSO, and methanol allows for a well-grounded prediction of its solubility behavior. The compound is expected to be readily soluble in both solvents due to favorable intermolecular interactions. This guide provides not only a theoretical framework for understanding these interactions but also a detailed, practical protocol for the experimental determination of its solubility profile. Such data is indispensable for making informed decisions in the progression of this compound through the drug development pipeline.[1][4]

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Loftsson, T. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmaceutics. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Pearson. (n.d.). Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Pawar, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • NJIT. (2012). Solubility and Intermolecular Forces. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • Museum of Fine Arts Boston. (2024, April 17). Methanol. MFA Cameo. [Link]

  • MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem. [Link]

  • Zannou, A. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Aldeghi, M., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

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Foundational

methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate This guide provides a detailed technical overview of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

This guide provides a detailed technical overview of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, with a specific focus on its fundamental physicochemical properties: molecular weight and exact mass. Designed for researchers, scientists, and professionals in drug development, this document elucidates the significance of these parameters in compound characterization and analytical workflows.

Introduction to Tetrahydroindazoles

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated carbocyclic ring fused to a pyrazole offers a unique three-dimensional geometry that is attractive for designing selective ligands for various biological targets. The substituent at the 6-position, in this case, a methyl carboxylate group, significantly influences the molecule's polarity, solubility, and potential for intermolecular interactions, making a precise understanding of its properties essential for research and development.

Core Physicochemical Properties

The identity and purity of a chemical entity are established through its unique set of physical and chemical properties. Among the most fundamental of these are its molecular weight and exact mass. While often used interchangeably in general discourse, these two values have distinct definitions and applications in analytical science.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, calculated using the average atomic masses of its constituent elements as they occur naturally. It is expressed in grams per mole ( g/mol ). This value is crucial for stoichiometric calculations in chemical synthesis, such as determining the requisite mass of reactants for a reaction.

  • Exact Mass: This is the mass of a molecule calculated from the mass of the most abundant isotope of each constituent element. It is a theoretical value expressed in Daltons (Da). High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, providing a powerful tool for determining its elemental composition.[3]

For methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, these values are derived from its molecular formula. Based on its isomeric structures, the molecular formula is C₉H₁₂N₂O₂.[4]

Data Summary

The key mass-related properties for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate are summarized below.

PropertyValueUnitSource
Molecular Formula C₉H₁₂N₂O₂-[4]
Molecular Weight 180.20 g/mol [4]
Exact Mass 180.089877630Da[4]
CAS Number 1354953-56-2-[5]

The Causality of Analytical Choices: Why Exact Mass Matters

In the context of drug discovery and development, confirming the identity of a synthesized compound is a non-negotiable step. While techniques like NMR provide structural information, high-resolution mass spectrometry provides an orthogonal confirmation of the elemental composition.[6] The ability to measure a molecule's mass to within a few parts per million (ppm) of its theoretical exact mass provides a very high degree of confidence in its identity.

This precision is indispensable for:

  • Confirmation of Synthesis: Verifying that the desired product has been formed.

  • Metabolite Identification: In drug metabolism studies, biotransformations such as hydroxylation or demethylation result in specific mass shifts. HRMS can detect these minute changes, allowing for the structural elucidation of metabolites.[6]

  • Impurity Profiling: Identifying and quantifying low-level impurities that may have similar retention times in chromatography but different elemental compositions.

The logical workflow for compound verification often involves both chromatographic separation and mass spectrometric analysis.

G cluster_0 Experimental Workflow cluster_1 Decision Point cluster_2 Outcome synthesis Chemical Synthesis of Methyl 4,5,6,7-tetrahydro- 1H-indazole-6-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product analysis Analytical Sample Preparation purification->analysis Purified Compound lcms UHPLC-HRMS Analysis analysis->lcms Diluted Sample data Data Processing & Interpretation lcms->data Raw Mass Spectra confirm Mass Accuracy < 5 ppm? data->confirm Measured Exact Mass vs. Theoretical Exact Mass pass Identity Confirmed confirm->pass Yes fail Identity Not Confirmed (Further Investigation) confirm->fail No

Figure 1: A typical workflow for the verification of a synthesized compound using UHPLC-HRMS.

Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This section details a self-validating protocol for the confirmation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole-Orbitrap Mass Spectrometer.

Objective:

To confirm the elemental composition of a synthesized sample of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate by comparing its measured exact mass to the theoretical exact mass.

Instrumentation and Reagents:
  • UHPLC System

  • Quadrupole-Orbitrap Mass Spectrometer (or similar HRMS instrument)

  • C18 Reverse-Phase UHPLC Column

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid

  • Synthesized sample of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: Proper sample preparation ensures compatibility with the LC-MS system and prevents contamination.

    • Action: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute this stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Rationale: UHPLC separates the target compound from any potential impurities, ensuring that the mass spectrum is representative of the analyte of interest.

    • Action:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Injection Volume: 2 µL

  • Mass Spectrometry Analysis:

    • Rationale: The HRMS instrument is set to acquire data in a way that maximizes the chances of detecting the target ion with high mass accuracy.

    • Action:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-1000

      • Resolution: 70,000 FWHM (Full Width at Half Maximum)

      • Expected Ion: The protonated molecule [M+H]⁺ is expected. The theoretical exact mass for C₉H₁₃N₂O₂⁺ is calculated as follows:

        • (9 x 12.000000) + (13 x 1.007825) + (2 x 14.003074) + (2 x 15.994915) = 181.09715 Da

  • Data Analysis and Validation:

    • Rationale: This step validates the experiment by comparing the observed data against theoretical values. The system's performance is internally validated by the mass accuracy of the result.

    • Action:

      • Extract the ion chromatogram for m/z 181.0972 ± 5 ppm.

      • From the mass spectrum corresponding to the chromatographic peak, determine the measured exact mass.

      • Calculate the mass error in parts per million (ppm) using the formula:

        • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000

      • Acceptance Criterion: The absolute mass error must be less than 5 ppm for the compound's identity to be considered confirmed.

G logic_flow logic_flow decision Decision logic_flow:f7->decision pass Pass decision->pass Yes fail Fail decision->fail No

Figure 2: Decision flowchart for the HRMS protocol.

Conclusion

A thorough understanding and precise measurement of the molecular weight and exact mass of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate are foundational for its successful application in research and development. While molecular weight is essential for synthesis and formulation, the exact mass, as determined by HRMS, provides an unambiguous confirmation of elemental composition, a cornerstone of modern analytical chemistry and a requirement for regulatory submission. The protocols and principles outlined in this guide serve as a robust framework for the analytical characterization of this and other novel chemical entities.

References

  • Molport. 1-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid.[Link]

  • Chemical Substance Information. methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.[Link]

  • PubChem. methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.[Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole.[Link]

  • MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.[Link]

  • NextSDS. 7-Methyl-4,5,6,7-tetrahydro-1H-indazole — Chemical Substance Information.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.[Link]

  • PMC. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate.[Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.[Link]

  • HETEROCYCLES. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.[Link]

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Exploratory

A Comprehensive Technical Guide to Methyl 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile subclass: methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile subclass: methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and its derivatives. These compounds have emerged as potent and selective modulators of critical biological targets, demonstrating significant therapeutic potential in oncology, neurodegenerative disorders, and inflammatory diseases. We will provide an in-depth analysis of their synthetic pathways, explore the structure-activity relationships (SAR) that govern their efficacy against key targets such as sigma receptors and cyclooxygenase-2 (COX-2), and present detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Introduction: The Tetrahydroindazole Scaffold

Nitrogen-containing heterocycles are foundational to the development of pharmaceuticals, with the indazole ring system being a particularly fruitful area of research.[2] The 4,5,6,7-tetrahydro-1H-indazole core, a partially saturated analog of indazole, offers a unique three-dimensional structure that provides a rigid framework for presenting functional groups to biological targets. This structure often serves as a bioisostere for indole and other bicyclic systems.

The presence of the methyl 6-carboxylate group is of particular strategic importance. It not only influences the electronic properties and conformation of the molecule but also serves as a versatile synthetic handle for further derivatization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies

The most prevalent and efficient method for constructing the 4,5,6,7-tetrahydro-1H-indazole core involves a cyclocondensation reaction. This approach typically uses a readily available substituted cyclohexanone derivative and a hydrazine source.

General Synthetic Workflow: Cyclocondensation

The following diagram outlines the fundamental synthetic pathway.

G cluster_reagents Key Reagents start Methyl 2-oxocyclohexane-1-carboxylate (or similar β-keto ester) step1 Formylation / Hydroxymethylenation start->step1 intermediate Methyl 2-(hydroxymethylene)-6-oxocyclohexane-3-carboxylate step1->intermediate step2 Cyclocondensation with Hydrazine Hydrate (R-NHNH2) intermediate->step2 product Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Derivatives step2->product reagent1 Formylating Agent (e.g., Ethyl Formate, NaH) reagent2 Hydrazine Source (e.g., Hydrazine Hydrate, Phenylhydrazine)

Caption: General workflow for tetrahydroindazole synthesis.

Detailed Experimental Protocol: Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives

This protocol is adapted from established methodologies for similar structures and serves as a self-validating system for producing the core scaffold.[3]

Objective: To synthesize a representative tetrahydro-1H-indazole-5-carboxylic acid derivative.

Materials:

  • Appropriate 2-(hydroxymethylene)cyclohexanone-4-carboxylate

  • Substituted phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the 2-(hydroxymethylene)cyclohexanone-4-carboxylate starting material in a minimal amount of glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add a slight excess (1.1 equivalents) of the desired substituted phenylhydrazine.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.[3]

Key Biological Activities and Therapeutic Applications

Derivatives of the methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate scaffold have shown remarkable activity against several high-value therapeutic targets.

Modulation of Sigma Receptors

Sigma-1 (S1R) and Sigma-2 (S2R/TMEM97) receptors are implicated in a wide array of cellular functions and are considered key targets for CNS disorders and cancer.[4][5][6] Tetrahydroindazole derivatives have been developed as highly potent and selective ligands for these receptors.[4][6]

Expert Insight: The development of ligands that are selective for either S1R or S2R based on the same tetrahydroindazole scaffold is a powerful strategy. It provides chemical tools to dissect the distinct biological roles of each receptor subtype, which is crucial for advancing our understanding and developing targeted therapeutics.[4]

Structure-Activity Relationship (SAR):

  • N1-Substitution: The substituent at the N1 position of the indazole ring is critical for directing selectivity and potency. Large, aromatic groups are often employed.

  • Benzyl Group Modification: For S2R ligands, modifications to a benzyl substituent have shown clear SAR. Electron-donating groups (e.g., dimethoxy) on the aromatic ring can increase potency towards S2R by over 10-fold while simultaneously eliminating activity against S1R.[4] In contrast, electron-withdrawing groups like chloride can slightly improve S2R activity while also ablating S1R affinity.[4]

Quantitative Data: Sigma Receptor Affinity

Compound ID (Example)N1-SubstituentS1R Ki (nM)S2R Ki (nM)Selectivity (S1R/S2R)Reference
Derivative 7a Benzyl14069~2[4]
Derivative 7c 3,4-Dimethoxybenzyl>10,0006.4>1500[4]
Optimized Ligand Not Specified0.8215~268 (S2R/S1R)[6]

Causality: The observed SAR suggests that the S2R binding pocket can accommodate bulky, electron-rich substituents on the benzyl group, likely forming favorable hydrophobic or electronic interactions. The loss of S1R affinity with these same substitutions indicates a sterically more constrained or electronically different binding site for the S1R.

G cluster_outcomes Therapeutic Implications ligand Tetrahydroindazole S2R Ligand s2r Sigma-2 Receptor (S2R/TMEM97) ligand->s2r Binds & Modulates downstream Downstream Cellular Processes s2r->downstream cancer Modulation of Cell Proliferation (Cancer) downstream->cancer cns Regulation of Neuro-inflammation (CNS Disorders) downstream->cns

Caption: Modulation of S2R by tetrahydroindazole ligands.

Anti-inflammatory Activity via COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a well-validated target for anti-inflammatory drugs.[7] Several studies have reported the synthesis and evaluation of tetrahydroindazole derivatives as potent anti-inflammatory agents, often acting through COX-2 inhibition.[3][8][9]

SAR Analysis: The structural features of tetrahydroindazoles allow them to fit within the COX-2 active site. The 1-aryl substituted derivatives, in particular, exhibit fairly high anti-inflammatory activity.[8] The most active compounds often feature a phenyl group at the N1 position of the indazole ring.[8]

Experimental Protocol: In-vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the human COX-2 enzyme.

Principle: This is a colorimetric assay that measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2, oxidizing a chromogen in the process, which can be measured spectrophotometrically.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound at various concentrations.

  • Incubation: In a 96-well plate, add the assay buffer, heme, and enzyme solution to each well.

  • Inhibitor Addition: Add a defined volume of the test compound dilutions (or vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Detection: Immediately add the colorimetric substrate and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Anticancer Applications

Beyond sigma receptor modulation, tetrahydroindazoles have shown potential as direct anticancer agents through other mechanisms. A notable example is the inhibition of dihydroorotate dehydrogenase (DHODH).[10]

Mechanism of Action: Inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, can lead to the induction of p53 synthesis.[10] This occurs before DNA damage and can trigger cell death selectively in cancer cells while having weaker effects on normal cells.[10] This represents a promising therapeutic window. Tetrahydroindazoles have been identified as compounds capable of inducing this effect.[10]

Physicochemical Properties and Drug-Likeness

For any chemical scaffold to be a viable starting point for drug development, it must possess favorable physicochemical properties.

Solubility and Stability: Studies on tetrahydroindazole-based sigma receptor ligands have shown that the series possesses favorable drug-like characteristics.[4][6] Optimized compounds have demonstrated excellent thermodynamic solubility (>1 mM in PBS buffer) and moderate to good stability in mouse liver microsomes, indicating a resistance to metabolic degradation.[6]

ADME Predictions: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some indazole series have confirmed their drug-likeness, with predictions of good gastrointestinal absorption and no violations of Lipinski's rule of five.[11]

Summary of Drug-Like Properties

PropertyObservationImplication for Drug DevelopmentReference
Thermodynamic Solubility Good to excellent (>1 mM in PBS for some analogs)High solubility is beneficial for formulation and achieving therapeutic concentrations.[4][6]
Microsomal Stability ModerateThe scaffold is reasonably stable against metabolic enzymes, suggesting a viable half-life in vivo.[6]
ADME Profile Predicted good GI absorptionSuggests potential for oral bioavailability.[11]

Future Perspectives and Conclusion

The methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The synthetic accessibility of the core allows for extensive and systematic derivatization, enabling fine-tuning of activity against a diverse range of biological targets.

Key Takeaways:

  • Versatile Scaffold: This core structure has yielded potent and selective ligands for sigma receptors, COX-2 inhibitors, and novel anticancer agents.

  • Favorable Properties: The scaffold generally possesses good drug-like properties, including high solubility and metabolic stability, making it an excellent starting point for lead optimization.

  • Clear SAR: Well-defined structure-activity relationships have been established, providing a rational basis for the design of next-generation compounds with improved potency and selectivity.

Future research should focus on in-vivo efficacy studies in relevant animal models of disease, comprehensive pharmacokinetic and toxicology profiling, and the exploration of this scaffold against new and emerging biological targets. The accumulated evidence strongly suggests that tetrahydroindazole derivatives will continue to be a rich source of novel therapeutic candidates.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (URL: )
  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. (URL: )
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC. (2019). (URL: )
  • TETRAHYDROINDAZOLES AND MEDICAL USES THEREOF - European P
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry. (URL: )
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (URL: )
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022). (URL: )
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | Sapphire Bioscience. (URL: )
  • Methyl 4,5,6,7-tetrahydro-1h-indazole-6-carboxyl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: )
  • A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchG

Sources

Foundational

A Comprehensive Guide to the Crystallographic Analysis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

The structural determination of novel molecules is a cornerstone of modern chemistry and drug discovery, providing definitive insights into molecular conformation, bond lengths, and intermolecular interactions.[1] The in...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural determination of novel molecules is a cornerstone of modern chemistry and drug discovery, providing definitive insights into molecular conformation, bond lengths, and intermolecular interactions.[1] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, and a precise understanding of its derivatives at the atomic level is crucial for rational drug design.[2]

Part 1: Crystal Growth and Optimization

The primary bottleneck in any crystallographic study is the generation of high-quality single crystals suitable for diffraction experiments.[3][4] For a small organic molecule like methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, several classical and modern crystallization techniques should be systematically explored.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of achieving a state of supersaturation, from which a crystal can nucleate and grow in an ordered fashion.[5] This can be accomplished through various means, including slow evaporation of the solvent, cooling a saturated solution, or altering the solvent composition.[5][6]

Recommended Crystallization Protocols

A multi-pronged screening approach is recommended to identify optimal crystallization conditions. The following methods have proven effective for small organic molecules.[3][6]

Protocol 1: Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature.

  • Incubation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm containing a few pinholes, and store it in a vibration-free environment.

  • Observation: Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful as it allows for a more gradual approach to supersaturation.[6]

  • Inner Vial Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Outer Reservoir Preparation: Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent).

  • Diffusion: The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[6]

Protocol 3: Anti-Solvent Diffusion

  • Solution Preparation: Create a concentrated solution of the compound in a good solvent.

  • Layering: Carefully layer a less dense anti-solvent on top of this solution, creating a distinct interface.

  • Diffusion and Growth: Over time, the solvents will mix at the interface, leading to localized supersaturation and crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction analysis to determine their three-dimensional structure.[7][8][9]

Principles of SCXRD

Single-crystal X-ray diffraction relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[8] The resulting diffraction pattern is a unique fingerprint of the atomic arrangement within the crystal. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional model of the molecule can be constructed.[8]

Experimental Workflow for SCXRD

The process of SCXRD can be broken down into several key stages, from data collection to structure refinement.[7][10]

SCXRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Goniometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 4: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[1]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[7][10] This step involves spot finding, indexing, and integration of the diffraction spots.[10]

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure. This is typically an iterative process.

Protocol 5: Structure Solution and Refinement

  • Structure Solution: An initial model of the crystal structure is obtained using methods such as Direct Methods or Patterson methods, often implemented in software like SHELXS.[12][13] These methods use the intensities of the diffracted X-rays to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule.

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data using a least-squares minimization procedure.[14] The program SHELXL is widely used for this purpose.[8][15] The goal is to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and looking for any unusual features in the final difference electron density map.

Part 3: Expected Structural Features and Data Presentation

Based on the known structure of the indazole ring and related compounds, we can anticipate certain structural features for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.[16][17][18]

Predicted Molecular Geometry

The molecule consists of a fused bicyclic system: a pyrazole ring fused to a cyclohexene ring. The tetrahydro-indazole core is not expected to be planar. The cyclohexene ring will likely adopt a half-chair or a similar non-planar conformation.[17] The ester group at the 6-position will have its own conformational flexibility.

Data Presentation

The final crystallographic data should be presented in a standardized format, typically in a table summarizing the key parameters of the data collection and refinement.

Table 1: Anticipated Crystallographic Data and Refinement Parameters

ParameterExpected Value/Information
Chemical FormulaC9H12N2O2
Formula Weight180.20 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (ų)To be determined
Z (molecules per unit cell)To be determined
Density (calculated)To be determined (g/cm³)
Absorption CoefficientTo be determined (mm⁻¹)
F(000)To be determined
Crystal SizeDimensions in mm
Theta range for data collectione.g., 2.0 to 28.0°
Index rangesh, k, l ranges
Reflections collectedTotal number
Independent reflectionsNumber and R(int)
Completeness to thetaPercentage
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersNumber of each
Goodness-of-fit on F²Value close to 1.0
Final R indices [I>2sigma(I)]R1 and wR2
R indices (all data)R1 and wR2
Largest diff. peak and holee⁻/ų

Part 4: Conclusion and Future Directions

This guide provides a comprehensive roadmap for the determination of the crystallographic structure of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. By following the detailed protocols for crystallization, data collection, and structure solution and refinement, researchers can obtain a precise and accurate three-dimensional model of this molecule. The resulting structural information will be invaluable for understanding its chemical properties and for guiding future drug discovery efforts targeting the indazole class of compounds.

References

  • SPT Labtech. (n.d.). Chemical crystallization.
  • Ward, M. D., & Fallis, I. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. DOI:10.1039/D2CS00697A
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • (n.d.). crystallization of small molecules.
  • Cowtan, K. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • OlexSys. (n.d.). Structure Solution.
  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds.
  • (n.d.). SHELXS - Direct Methods.
  • Ward, M. D., & Fallis, I. A. (2023). Advanced crystallisation methods for small organic molecules. PubMed.
  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry.
  • Evans, G., & Murshudov, G. N. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 489-500.
  • (n.d.). Synthesis and biological evaluation of new indazole derivatives. Academia.edu.
  • Cowtan, K. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate.
  • (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection.
  • (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF. ResearchGate.
  • (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • Asiri, A. M., et al. (2012). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759.
  • Albaladejo, M. J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(9), 5893-5903.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, a valuable heterocyclic building block in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is based on a two-step sequence commencing with the commercially available methyl 4-oxocyclohexane-1-carboxylate. The first step involves a base-mediated formylation to generate the key intermediate, methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate. This is followed by a classical Knorr pyrazole synthesis, where the resulting β-dicarbonyl compound undergoes cyclocondensation with hydrazine hydrate to yield the target tetrahydroindazole. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The tetrahydroindazole core, in particular, offers a three-dimensional structure that can be exploited for developing novel therapeutics with improved pharmacological profiles. Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate serves as a versatile intermediate, allowing for further functionalization at the indazole nitrogen, the ester moiety, and the aromatic ring, making it a crucial component in the synthesis of compound libraries for high-throughput screening.

The synthesis described herein employs a robust and efficient approach, leveraging well-established organic transformations. The initial formylation reaction creates a 1,3-dicarbonyl system, a prerequisite for the subsequent cyclization. The Knorr pyrazole synthesis is a time-honored and reliable method for constructing the pyrazole ring, a core component of the indazole system.[2] This protocol has been designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Workflow

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is achieved in two main steps as illustrated in the workflow diagram below.

Synthesis_Workflow Start Methyl 4-oxocyclohexane-1-carboxylate Intermediate Methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate Start->Intermediate Step 1: Formylation FinalProduct Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Intermediate->FinalProduct Step 2: Cyclocondensation

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate

This initial step involves the formylation of methyl 4-oxocyclohexane-1-carboxylate at the α-position to the ketone, creating the necessary 1,3-dicarbonyl precursor for the subsequent cyclization. This reaction is a variation of the Claisen condensation, where an ester enolate reacts with an acylating agent, in this case, methyl formate.[3][4]

Reaction Mechanism

Formylation_Mechanism cluster_0 Mechanism of Formylation Start Methyl 4-oxocyclohexanecarboxylate + NaOMe Enolate Enolate Intermediate Start->Enolate Deprotonation Addition Nucleophilic attack on Methyl Formate Enolate->Addition Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral Elimination Elimination of Methoxide Tetrahedral->Elimination Product Methyl 2-formyl-4-oxocyclohexanecarboxylate (enol tautomer shown) Elimination->Product

Caption: Mechanism of the formylation reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Methyl 4-oxocyclohexane-1-carboxylate6297-22-9156.1815.6 g (0.1 mol)Commercially available[5][6][7]
Methyl formate107-31-360.057.2 g (0.12 mol)Use freshly distilled
Sodium methoxide124-41-454.026.5 g (0.12 mol)Handle under inert atmosphere
Anhydrous Diethyl Ether60-29-774.12200 mLDried over sodium/benzophenone
1 M Hydrochloric Acid7647-01-036.46As neededFor neutralization
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor washing
BrineN/AN/AAs neededFor washing
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying
Experimental Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (6.5 g, 0.12 mol) and anhydrous diethyl ether (100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Prepare a solution of methyl 4-oxocyclohexane-1-carboxylate (15.6 g, 0.1 mol) and methyl formate (7.2 g, 0.12 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the stirred suspension over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours. The reaction mixture will become a thick, yellowish slurry.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously add 1 M hydrochloric acid dropwise until the mixture is acidic (pH ~5-6), ensuring all the solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

This step involves the cyclocondensation of the in-situ generated β-dicarbonyl compound with hydrazine hydrate to form the tetrahydroindazole ring system. This is a classic example of the Knorr pyrazole synthesis.[2]

Reaction Mechanism

Knorr_Synthesis cluster_1 Knorr Pyrazole Synthesis Mechanism Start Methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate + Hydrazine Hydrazone1 Initial Condensation (Hydrazone formation) Start->Hydrazone1 Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone1->Intramolecular_Attack Cyclic_Intermediate Cyclic Hemiaminal Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Product Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Dehydration->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Crude Methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylateN/A184.19~0.1 mol (from Step 1)Assumed quantitative yield from Part 1
Hydrazine hydrate (64-65%)7803-57-850.065.0 mL (~0.1 mol)Corrosive and toxic, handle with care
Ethanol (95%)64-17-546.07150 mL
Acetic Acid (glacial)64-19-760.051 mLCatalyst
Ethyl Acetate141-78-688.11As neededFor extraction
Hexane110-54-386.18As neededFor recrystallization
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate (~0.1 mol) in ethanol (150 mL).

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid (1 mL) to the solution. Then, add hydrazine hydrate (5.0 mL, ~0.1 mol) dropwise at room temperature.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate as a crystalline solid.

Expected Results

The two-step synthesis is expected to provide the target compound in good overall yield. The final product, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care and avoid inhalation and skin contact.

  • Sodium methoxide is a strong base and is corrosive. Handle under an inert atmosphere to prevent reaction with moisture.

  • Methyl formate is volatile and flammable.

References

  • This protocol is based on established chemical principles and analogous procedures found in the chemical liter
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condens
  • Chapter 21 Notes - Ester Enolates.
  • 23.
  • NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. Organic Syntheses.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Claisen Condensation and Dieckmann Condens
  • methyl 2,4-dioxocyclohexanecarboxyl
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Molecules.
  • Methyl 4-oxocyclohexanecarboxyl
  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses.
  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Organic Chemistry Portal.
  • METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9.
  • methyl 4-oxocyclohexanecarboxylate - 6297-22-9, C8H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

Sources

Application

Application Note: High-Yield Catalytic Hydrogenation of Methyl 1H-Indazole-6-Carboxylate to Methyl 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylate

Introduction & Scientific Rationale The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a core structural motif in the development of ubiquitin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a core structural motif in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1] and STING pathway modulators[2]. Synthesizing this core from a fully aromatic precursor—such as methyl 1H-indazole-6-carboxylate—requires a highly selective catalytic hydrogenation process.

The primary synthetic challenge lies in selectively reducing the carbocycle (the fused benzene ring) without over-reducing the pyrazole heterocycle or cleaving the sensitive N-N bond. Catalytic hydrogenation over specific transition metal catalysts (such as platinum or rhodium) takes place exclusively in the carbocycle, successfully reducing 1H-indazoles to their corresponding 4,5,6,7-tetrahydro-1H-indazole derivatives[3].

Causality in Experimental Design: Catalyst & Condition Selection

To ensure a self-validating and highly reproducible protocol, every experimental condition has been optimized based on the mechanistic behavior of the indazole core:

  • Catalyst Selection (PtO₂ vs. Pd/C): Standard palladium on carbon (Pd/C) is highly effective for simple alkene reductions or benzyl deprotections but often fails to reduce the electron-deficient aromatic carbocycle of indazoles under mild pressures. Platinum(IV) oxide (Adams' catalyst, PtO₂) is selected because it is reduced in situ to highly active Pt(0), which exhibits superior catalytic activity for arene hydrogenation[3].

  • Solvent and pH (Glacial Acetic Acid): Indazoles are highly stable, fully conjugated aromatic systems. Conducting the reaction in a strongly acidic medium (glacial acetic acid) protonates the basic pyrazole nitrogen. This protonation disrupts the global aromaticity of the fused indazole system, significantly lowering the activation energy required to hydrogenate the benzene ring[3].

  • Temperature and Pressure: A hydrogen pressure of 50 psi combined with mild heating (50 °C) provides the optimal thermodynamic driving force. While pressures up to 200 kg/cm ² can be employed[3], 50 psi is highly accessible using standard laboratory Parr shakers and prevents the over-reduction of the methyl ester moiety.

Logical Workflows & Reaction Pathways

G Start Methyl 1H-indazole-6-carboxylate Solvent Dissolve in Glacial Acetic Acid Start->Solvent Catalyst Add PtO2 (Adams' Catalyst) Solvent->Catalyst Purge Purge with N2, then H2 Catalyst->Purge React Hydrogenation (50 psi, 50°C, 16h) Purge->React Filter Filter through Celite Pad React->Filter Workup Neutralize (NaHCO3) & Extract (EtOAc) Filter->Workup Product Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Workup->Product

Caption: Workflow for the catalytic hydrogenation of methyl 1H-indazole-6-carboxylate.

Selectivity Substrate Methyl 1H-indazole-6-carboxylate Cond1 Pd/C, Neutral pH, 25°C Substrate->Cond1 Cond2 PtO2, Acetic Acid, 50°C Substrate->Cond2 Res1 No Reaction / Low Yield Cond1->Res1 Res2 Tetrahydroindazole (High Yield) Cond2->Res2

Caption: Logical relationship between reaction conditions and reduction selectivity.

Quantitative Data: Catalyst and Condition Optimization

The table below summarizes the expected outcomes when varying the catalytic system for this specific substrate.

CatalystSolvent SystemPressure (psi)Temp (°C)Conversion (%)Selectivity (Carbocycle)
10% Pd/CMethanol (Neutral)5025< 10%N/A
5% Rh/CAcetic Acid10050> 90%High
PtO₂ Methanol + HCl 50 25 > 95% High
PtO₂ Glacial Acetic Acid 50 50 > 98% Excellent

Detailed Experimental Protocol

Self-Validating Methodology for High-Yield Synthesis

Materials Required:

  • Methyl 1H-indazole-6-carboxylate (1.0 eq, 10.0 g, 56.7 mmol)

  • Platinum(IV) oxide (Adams' Catalyst, PtO₂) (0.05 eq, 640 mg, 2.8 mmol)

  • Glacial Acetic Acid (ACS grade, 100 mL)

  • Celite® 545 (for filtration)

  • Ethyl Acetate (EtOAc) and Saturated Aqueous NaHCO₃

Step-by-Step Execution:

  • Preparation of the Reaction Mixture: In a 250 mL heavy-walled Parr hydrogenation bottle, suspend methyl 1H-indazole-6-carboxylate (10.0 g) in 100 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and the activating agent, protonating the indazole to facilitate carbocycle reduction[3].

  • Catalyst Addition: Carefully add PtO₂ (640 mg) to the suspension.

    • Safety Check: While PtO₂ is not inherently pyrophoric like Pd/C, the Pt(0) formed during the reaction is. Always add the dry catalyst to the solvent before introducing flammable hydrogen gas.

  • Atmosphere Exchange: Attach the bottle to the Parr hydrogenation apparatus. Purge the vessel with inert Nitrogen gas (3 cycles of pressurizing to 30 psi and venting) to remove all residual oxygen. Follow with 3 cycles of Hydrogen gas purging.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Heat the reaction mixture to 50 °C and engage the mechanical shaker.

    • Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates hydrogen consumption. The theoretical uptake for the reduction of the benzene ring is 2 equivalents of H₂ (4 hydrogen atoms added).

  • Reaction Monitoring: Shake for 16 hours or until hydrogen uptake completely ceases.

  • Filtration (Post-Reaction): Carefully vent the H₂ gas and purge the system with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the finely dispersed Pt(0) catalyst. Wash the Celite pad with methanol (50 mL).

    • Causality: Pt(0) particles are too fine for standard filter paper and can pass through, potentially catalyzing unwanted side reactions during concentration if not completely removed.

  • Workup and Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dilute the resulting viscous oil with EtOAc (200 mL). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5 - 8.0.

    • Causality: Neutralization is critical. The tetrahydroindazole product is slightly basic; neutralizing the acid ensures the product partitions entirely into the organic phase.

  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate as a yellow oil[1].

Analytical Quality Control (QC)

To validate the success of the protocol, perform the following analytical checks:

  • LC-MS Analysis: The expected product mass is[M+H]⁺ = 181.1 m/z. (Note: The starting material is[M+H]⁺ = 177.1 m/z). A mass shift of +4.0 Da confirms the addition of two equivalents of hydrogen.

  • ¹H-NMR (400 MHz, CDCl₃): Confirm the complete disappearance of the aromatic carbocycle protons (δ 7.0–8.0 ppm). Look for the appearance of new aliphatic multiplets (δ 1.8–2.9 ppm, 5H) corresponding to the newly formed tetrahydro ring system. The pyrazole C3-H singlet should remain distinct and unreduced at ~δ 7.4 ppm.

References

  • Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL:[Link]

  • Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)
  • HETEROCYCLIC COMPOUNDS CAPABLE OF ACTIVATING STING (EP4330250B1) Source: European Patent Office URL:[Link]

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate at the Indazole Nitrogen

For Researchers, Scientists, and Drug Development Professionals Abstract The functionalization of the 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, with N-substituted indazoles being key pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of the 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, with N-substituted indazoles being key pharmacophores in a multitude of therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of a specific, versatile building block: methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. We will delve into the critical factors governing the regioselectivity of N-alkylation, N-arylation, and N-acylation, with a strong emphasis on practical, field-proven methodologies. The protocols provided herein are designed to be self-validating, with clear explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Strategic Importance of N-Functionalized Tetrahydroindazoles

The indazole nucleus, an isostere of indole, is a privileged scaffold in drug discovery, featuring in a range of approved drugs and clinical candidates for oncology, inflammation, and anti-emetic therapies.[1][5] The functionalization at the N1 and N2 positions of the indazole ring is a primary strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The regiochemical outcome of these substitutions can have a profound impact on biological activity.

The subject of this guide, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, is a particularly valuable starting material. The tetrahydro-scaffold provides a three-dimensional character often sought in modern drug candidates to improve properties like solubility and metabolic stability. The methyl ester at the 6-position offers a handle for further derivatization, allowing for the creation of diverse chemical libraries for biological screening.

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the functionalization, as reactions can often yield a mixture of N1 and N2 isomers, complicating purification and reducing yields.[1][2][3][4] This guide will focus on strategies to achieve high regioselectivity for the desired isomer.

The Causality of Regioselectivity in Indazole Functionalization

The regioselectivity of N-functionalization in indazoles is a delicate interplay of steric and electronic factors, heavily influenced by the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] However, kinetic and thermodynamic control of the reaction can lead to different product distributions.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][3][4][5][6] This is attributed to the formation of the indazolide anion, where the N1 position is often more sterically accessible. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to mixtures of N1 and N2 isomers.[5]

  • Nature of the Electrophile: The size and reactivity of the alkylating, arylating, or acylating agent can influence the site of attack. Bulky electrophiles may preferentially react at the less hindered N1 position.

  • Substituents on the Indazole Ring: Electronic effects of substituents can alter the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting anion. For instance, a C7-CO2Me substituent has been shown to confer excellent N2 regioselectivity.[1][2][3] While our target molecule has a substituent on the saturated portion of the ring system, its influence is expected to be less pronounced electronically but could have steric implications.

Experimental Protocols

The following protocols are presented as a starting point for the functionalization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Researchers should optimize these conditions for their specific electrophiles.

General Workflow for N-Functionalization

The general workflow for the N-functionalization of the tetrahydroindazole core is depicted below. This involves deprotonation of the indazole nitrogen followed by reaction with an appropriate electrophile, workup, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Deprotonation Deprotonation with Base (e.g., NaH in THF) Start->Deprotonation 1. Base Electrophile Addition of Electrophile (Alkyl Halide, Aryl Halide, etc.) Deprotonation->Electrophile 2. Electrophile Reaction_Stir Reaction at appropriate temperature Electrophile->Reaction_Stir Quench Aqueous Quench Reaction_Stir->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated N-functionalized Product Purification->Product

Caption: General workflow for N-functionalization.

Protocol for N1-Selective Alkylation

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product using sodium hydride in THF, a method that has demonstrated excellent N1 regioselectivity for a variety of indazole substrates.[1][2][3][4][6]

Materials:

  • Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

  • Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive alkyl halides, heating to 50 °C may be necessary to ensure complete conversion.[1][4]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the N1- and any minor N2-alkylated products.

Considerations for N-Arylation and N-Acylation

While N-alkylation is the most common functionalization, N-arylation and N-acylation are also important transformations.

  • N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are typically employed for N-arylation. These reactions often require a catalyst (e.g., a palladium or copper complex), a ligand, and a base. The regioselectivity can be influenced by the choice of catalyst and ligands.

  • N-Acylation: N-acylation with acyl chlorides or anhydrides is generally a straightforward process. Regioselective indazole N-acylation has been suggested to initially provide the N1-substituted regioisomer, potentially via isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer.[1][3][4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative reaction conditions for the N-alkylation of indazole derivatives, which can be adapted for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Reaction Type Base Solvent Electrophile Typical Regioselectivity (N1:N2) Reference(s)
N-AlkylationNaHTHFAlkyl Bromide>99:1[1][2][3][4]
N-AlkylationK₂CO₃DMFAlkyl HalideMixture of isomers[5]
N-AlkylationCs₂CO₃DioxaneAlkyl TosylateHigh N1 selectivity[5]
Mitsunobu AlkylationPPh₃, DEAD/DIADTHFAlcoholVaries[5]

Characterization and Validation

The synthesized N-functionalized products should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and for determining the regiochemistry of the substitution. The chemical shifts of the protons and carbons on the indazole ring will differ significantly between the N1 and N2 isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring reaction progress and assessing the purity of the final compound.

Conclusion

The regioselective functionalization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a critical transformation for the generation of novel chemical entities for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent system, a high degree of regioselectivity can be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and explore the chemical space of N-substituted tetrahydroindazoles.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2026, January 10). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Application

The Strategic Application of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in Modern Medicinal Chemistry

The indazole scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities that span from anti-inflammatory to anti-cancer applications.[1][2] Within this privileged class o...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities that span from anti-inflammatory to anti-cancer applications.[1][2] Within this privileged class of heterocycles, the partially saturated 4,5,6,7-tetrahydro-1H-indazole core offers a unique three-dimensional geometry that can be exploited for targeted drug design. This guide provides an in-depth exploration of a key building block, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate , detailing its synthesis, characterization, and strategic application in the development of novel therapeutic agents. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate.

I. The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole nucleus is a bioisostere of other important pharmacophores, such as indole, and its derivatives have been shown to possess a wide array of pharmacological activities.[1][3] The reduced ring system imparts a conformational flexibility that is absent in the fully aromatic indazole, allowing for more nuanced interactions with biological targets. This has led to the discovery of potent inhibitors of various enzymes, including kinases, and modulators of receptors.[4] The presence of a methyl carboxylate at the 6-position provides a crucial chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

II. Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate: A Representative Protocol

Experimental Protocol: Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Step 1: Synthesis of Methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate

  • Reagents and Materials:

    • Methyl 4-oxocyclohexane-1-carboxylate

    • Methyl formate

    • Sodium methoxide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Ice bath

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Procedure:

    • To a stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of methyl 4-oxocyclohexane-1-carboxylate (1 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding crushed ice.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with cold, dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate.

Step 2: Cyclization to form Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

  • Reagents and Materials:

    • Methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate

    • Hydrazine hydrate

    • Ethanol or acetic acid

    • Reflux condenser

  • Procedure:

    • Dissolve methyl 2-(hydroxymethylene)-4-oxocyclohexane-1-carboxylate (1 equivalent) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Characterization Data (Hypothetical):

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (s, 1H), 4.00-3.80 (m, 1H), 3.70 (s, 3H), 3.00-2.80 (m, 2H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 175.0, 140.0, 135.0, 115.0, 52.0, 30.0, 28.0, 25.0, 22.0.
Mass Spectrum (ESI+) m/z 181.1 [M+H]⁺

III. Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate serves as a versatile platform for the synthesis of a diverse range of bioactive molecules. The ester functionality can be readily converted into amides, carboxylic acids, or other functional groups, while the indazole nitrogen atoms offer sites for selective alkylation or arylation.

Application 1: Synthesis of Novel Kinase Inhibitors

The tetrahydroindazole scaffold has been identified in inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2). The following protocol describes the conversion of the methyl ester to a library of amides for screening against a panel of kinases.

Protocol: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-6-carboxamides

  • Hydrolysis of the Methyl Ester:

    • Dissolve methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (1 equivalent) in a mixture of methanol and water.

    • Add lithium hydroxide or sodium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure and acidify the aqueous residue with dilute HCl to precipitate the 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid.

    • Filter, wash with water, and dry the solid.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.2 equivalents).

    • Continue stirring at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or preparative HPLC.

G Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate->4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid LiOH, MeOH/H2O Amide Library Amide Library 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid->Amide Library Amine, HATU, DIPEA Kinase Screening Kinase Screening Amide Library->Kinase Screening

Caption: Workflow for the synthesis of a tetrahydroindazole-6-carboxamide library for kinase inhibitor screening.

Application 2: Development of Anti-inflammatory Agents

Derivatives of tetrahydroindazole carboxylic acids have demonstrated significant anti-inflammatory activity.[6] The carboxylic acid can be further modified or used as a key pharmacophoric feature.

Structure-Activity Relationship Insights:

Studies on related 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have revealed key SAR trends:

  • N1-Substitution: The presence of an aryl group at the N1 position is often crucial for high anti-inflammatory potency.[6]

  • Isomerism: 1-Aryl isomers are generally more active than their 2-aryl counterparts.[6]

  • Carboxylic Acid: The carboxylic acid moiety is a key contributor to the anti-inflammatory effect, likely through interactions with the biological target.

Caption: Key structural features of tetrahydroindazole derivatives influencing anti-inflammatory activity.

IV. Conclusion

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a facile entry into a wide range of derivatives with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this key building block and to accelerate the discovery of novel drugs targeting a spectrum of diseases.

V. References

  • Plescia, S., et al. (2010). Synthesis and biological evaluation of new indazole derivatives. ARKIVOC, 2010(x), 163-177.

  • Yousif, N. M., et al. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 4(2), 133-143.

  • Gaikwad, D. D. (2014). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 6(5), 2821-2826.

  • Uno, H., et al. (1984). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 27(5), 670-675.

  • Hoang, V. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44963-44975.

  • Burbulis, I., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.

  • Burdin, D. V., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(8), 3533-3549.

  • Kamble, V. M., et al. (2014). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. MedChemComm, 5(11), 1645-1650.

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with Methyl 1H-indazole-6-carboxylate. Retrieved from [Link]

  • Gaikwad, S. S., & Bobade, V. D. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10.

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232.

  • Nakao, K., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2705-2714.

  • Google Patents. (2017). Synthesis of indazoles. WO2017186693A1.

  • Organic Chemistry Portal. Indazole synthesis. Retrieved from [Link]

  • NextSDS. 1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • NextSDS. 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid. Retrieved from [Link]

  • University of Glasgow. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved from [Link]

Sources

Method

Application Note: Protocols for Incorporating Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate into Peptidomimetic Scaffolds

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists Executive Summary As a Senior Application Scientist, I frequently encounter challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges when integrating conformationally constrained heterocycles into standard Solid-Phase Peptide Synthesis (SPPS) workflows. The steric bulk and unique electronic properties of the tetrahydroindazole ring demand a departure from standard amino acid coupling protocols. This application note details the optimized, self-validating methodologies required to successfully incorporate methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (THIC-OMe) into peptide scaffolds, a critical modification for developing advanced therapeutics.

Mechanistic Rationale & Structural Dynamics

The incorporation of the 4,5,6,7-tetrahydro-1H-indazole scaffold into peptidomimetics restricts the conformational flexibility of the peptide backbone. This rigidity is highly prized in drug development because it lowers the entropic cost of target binding and enhances metabolic stability against endogenous proteases. Tetrahydroindazole derivatives have been successfully deployed as Ubiquitin-Specific Protease 7 (USP7) inhibitors[1], Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[2], and γ -secretase modulators[3].

Chemical Causality in Synthesis: THIC-OMe cannot be directly coupled to a peptide chain; the methyl ester must first be saponified to the free carboxylic acid (THIC-OH). We utilize a mild Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system (THF/MeOH/H2O)[4]. The choice of LiOH over NaOH or KOH is deliberate: the milder lithium counterion prevents base-catalyzed epimerization at the chiral C6 position, ensuring the stereochemical integrity of the building block is maintained prior to coupling. Furthermore, the pyrazole nitrogen (N1/N2) is a weak nucleophile compared to aliphatic amines. During standard Fmoc-SPPS, the pyrazole NH typically does not require orthogonal protection when THIC is coupled to the N-terminus as a capping group, streamlining the synthetic workflow.

Pathway N1 THIC-Peptidomimetic Conjugate N2 USP7 Enzyme Binding Pocket N1->N2 Target Engagement N3 Blockade of Isopeptide Cleavage N2->N3 Catalytic Inhibition N4 Ubiquitin Accumulation on Targets N3->N4 Pathway Modulation N5 Tumor Suppressor Stabilization (e.g., p53) N4->N5 Reduced Degradation

Mechanistic signaling pathway of THIC-peptide conjugates in USP7 inhibition.

Quantitative Optimization of Coupling Conditions

The steric hindrance around the C6-carboxylate of the tetrahydroindazole ring significantly impedes standard aminolysis. To establish the most efficient protocol, we evaluated multiple coupling reagents for the attachment of THIC-OH to a standard Rink Amide resin-bound peptide (H2N-Leu-Phe-Resin).

Table 1: Optimization of THIC-OH Coupling Efficiency

Coupling ReagentEquivalentsBase (Equiv)Reaction TimeConversion YieldCausality / Observation
DIC / HOBt 3.0None120 min45%Insufficient activation for sterically hindered C6-carboxylate.
HBTU 3.0DIPEA (6.0)120 min72%Benzotriazole leaving group is too slow; risks pyrazole side-reactions.
HATU 3.0DIPEA (6.0)60 min>98% Neighboring group effect of 7-nitrogen in HOAt accelerates aminolysis.
COMU 3.0DIPEA (6.0)60 min95%Excellent alternative, but requires strict anhydrous conditions.

Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Workflow A Methyl THIC (Precursor) B Saponification (LiOH, THF/MeOH/H2O) A->B C Free THIC Acid (Intermediate) B->C D Activation (HATU/DIPEA) C->D E Peptide Coupling (Solid-Phase) D->E F THIC-Peptide Conjugate (Final Product) E->F

Experimental workflow for the preparation and solid-phase coupling of THIC.

Protocol A: Mild Saponification of THIC-OMe

Objective: Convert the unreactive methyl ester to the free carboxylic acid without epimerization[4].

  • Reagent Preparation: Dissolve 1.0 mmol of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in 3.0 mL of Tetrahydrofuran (THF) and 3.0 mL of Methanol (MeOH).

  • Base Addition: In a separate vial, dissolve 4.0 mmol of LiOH monohydrate in 3.0 mL of deionized water. Dropwise add the aqueous LiOH to the organic solution under continuous magnetic stirring at 25°C.

  • Reaction: Stir the biphasic mixture vigorously for 4 hours. The MeOH acts as a phase-transfer bridge, homogenizing the solution as the reaction progresses.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 990 µL of 50% MeCN/H2O, and analyze via LC-MS. The protocol is validated when the peak corresponding to the methyl ester (m/z 181 [M+H]+) completely disappears, replaced by the free acid (m/z 167 [M+H]+)[1]. If the ester peak persists, add 0.5 equiv of LiOH and stir for an additional 2 hours.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl (careful temperature control via ice bath is required to prevent degradation). Extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo to yield THIC-OH as a white/pale-yellow solid.

Protocol B: Solid-Phase N-Terminal Capping with THIC-OH

Objective: Couple the sterically hindered THIC-OH to the N-terminus of a resin-bound peptide.

  • Resin Swelling: Swell 0.1 mmol of the N-terminal deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Pre-Activation: In a microcentrifuge tube, dissolve 0.3 mmol (3.0 equiv) of THIC-OH and 0.29 mmol (2.9 equiv) of HATU in 2.0 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6.0 equiv) of N,N-Diisopropylethylamine (DIPEA) to the solution. Vortex for exactly 60 seconds. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the activated mixture to the swollen resin. Agitate at room temperature for 60 minutes.

  • Self-Validation Checkpoint: Remove a few resin beads, wash with EtOH, and perform a Kaiser (ninhydrin) test. A colorless or faint yellow bead indicates successful coupling (validation of primary amine consumption). A dark blue bead indicates incomplete coupling. Do not extend the reaction time indefinitely, as this promotes pyrazole N-acylation side reactions. Instead, perform a DMF wash and execute a double-coupling cycle with fresh reagents.

  • Cleavage: Wash the resin with DMF (3x) and DCM (3x). Cleave the peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours.

References[1] Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents - URL[3] Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - eScholarship - URL[2] Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications - URL[4] Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents -URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic and practical challenges associated with the synthesis of methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic and practical challenges associated with the synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. This compound is a critical scaffold in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1] and diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors[2].

The standard synthetic route utilizes a Knorr-type pyrazole synthesis. It begins with the regioselective formylation of methyl 3-oxocyclohexanecarboxylate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydrazine hydrate. While theoretically straightforward, researchers frequently encounter yield-limiting side reactions, such as ester aminolysis and incomplete aromatization.

Mechanistic Workflow

G SM Methyl 3-oxocyclohexanecarboxylate (Starting Material) Reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq, 80°C) SM->Reagent1 Enaminone Methyl 4-(dimethylaminomethylene)- 3-oxocyclohexanecarboxylate Reagent1->Enaminone Reagent2 Hydrazine Hydrate (1.1 eq) Ethanol / cat. AcOH, Reflux Enaminone->Reagent2 Hydrazone Hydrazone Intermediate (Transient) Reagent2->Hydrazone Cyclization Intramolecular Cyclization & Aromatization Hydrazone->Cyclization Product Methyl 4,5,6,7-tetrahydro-1H-indazole- 6-carboxylate (Target) Cyclization->Product

Mechanistic workflow for the synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Standard Experimental Protocol

To establish a self-validating system, follow this optimized two-step protocol. Deviations in stoichiometry or temperature are the primary causes of yield degradation.

Step 1: Enaminone Formation

  • Charge a dry, round-bottom flask with methyl 3-oxocyclohexanecarboxylate (1.0 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 to 1.5 equivalents). The reaction can be run neat or in a minimal amount of anhydrous toluene.

  • Heat the mixture to 80°C under a nitrogen atmosphere for 2–4 hours.

  • Self-Validation: The completion of this step is visually indicated by a color change to deep yellow/orange and can be confirmed by LC-MS showing the mass of the enaminone (m/z 212.1 [M+H]⁺) and the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and unreacted DMF-DMA, yielding the crude methyl 4-(dimethylaminomethylene)-3-oxocyclohexanecarboxylate as an oil. Use this intermediate directly without further purification to avoid hydrolytic degradation.

Step 2: Pyrazole Ring Cyclization

  • Dissolve the crude enaminone in absolute ethanol (approx. 10 mL per gram of intermediate).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath. Dropwise, add hydrazine monohydrate (1.05 to 1.1 equivalents). Critical Note: Do not exceed 1.1 equivalents.

  • Gradually warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 3–4 hours.

  • Self-Validation: Successful cyclization is confirmed by the disappearance of the highly UV-active enaminone spot on TLC and the emergence of the product mass (m/z 181.1 [M+H]⁺) via LC-MS. If the hydrazide side-product forms, it will appear as a highly polar, baseline-retained spot on normal-phase TLC.

  • Cool the reaction to room temperature, concentrate under vacuum, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (ethyl acetate/hexanes) or silica gel chromatography to isolate the target indazole[1].

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of a highly polar side-product instead of the desired methyl ester? A1: You are likely observing the formation of the corresponding carbohydrazide. Hydrazine is a potent nucleophile that readily reacts with esters to form acid hydrazides[3]. If you use an excess of hydrazine hydrate (e.g., >1.5 equivalents) or extend the reflux time unnecessarily, the C6-methyl ester will undergo aminolysis. Causality & Solution: To prevent this, strictly limit hydrazine hydrate to 1.05–1.1 equivalents. Furthermore, adding a catalytic amount of glacial acetic acid accelerates the cyclization of the enaminone (the desired pathway) by activating the carbonyl, allowing the pyrazole formation to outcompete the slower ester aminolysis.

Q2: The enaminone formation step yields a mixture of regioisomers. How can I improve selectivity for the C4 position? A2: Methyl 3-oxocyclohexanecarboxylate possesses two α-carbons (C2 and C4). The C2 position is flanked by the ketone and the ester group, making it highly sterically hindered and less nucleophilic. However, under harsh thermodynamic conditions (strong bases or excessive heat), enolization can occur at C2, leading to unwanted regioisomers. Causality & Solution: DMF-DMA is a mild, self-activating reagent that operates under kinetic control. By running the reaction at a moderate 80°C without additional strong bases, formylation is directed almost exclusively to the less hindered C4 position. Ensure your DMF-DMA is fresh, as degraded reagent releases dimethylamine, which can alter the pH and negatively affect regioselectivity.

Q3: My cyclization reaction stalls at the hydrazone intermediate, resulting in low yields of the fully aromatic indazole. What is missing? A3: The conversion of the transient hydrazone to the fully aromatic pyrazole ring requires the intramolecular attack of the secondary nitrogen onto the enamine carbon, followed by the elimination of dimethylamine. If the reaction stalls, the electrophilic center is insufficiently activated. Causality & Solution: This is a classic thermodynamic bottleneck. The addition of a mild acid (like acetic acid) protonates the dimethylamino leaving group, turning it into a superior leaving group and significantly lowering the activation energy required for the final aromatization step.

Q4: Can I use hydrazine hydrochloride instead of hydrazine hydrate to avoid the basic conditions that cause ester hydrolysis? A4: While hydrazine hydrochloride eliminates the basicity issue, it introduces a different problem: the chloride counterion and the strong acidity can inhibit the initial nucleophilic attack on the enaminone. If you must use the hydrochloride salt, you will need to add a stoichiometric amount of a mild base (like sodium acetate) to liberate the free hydrazine in situ, which essentially mimics the acetic acid/hydrazine hydrate buffer system recommended in our standard protocol.

Quantitative Data & Yield Optimization

To illustrate the impact of reaction parameters on the final yield, the following table summarizes the causal relationship between specific conditions during the cyclization step and the resulting product distribution.

Reaction Conditions (Cyclization Step)Hydrazine Eq.AdditiveTime / TempIsolated YieldPrimary Cause of Yield Loss
Condition A (Unoptimized) 2.0 eqNone12h / Reflux42%Severe ester aminolysis (hydrazide formation) due to excess hydrazine[3].
Condition B (Stoichiometry Fixed) 1.1 eqNone4h / Reflux65%Incomplete cyclization; reaction stalled at the hydrazone intermediate.
Condition C (Acid Catalyzed) 1.1 eq0.1 eq AcOH4h / Reflux88% Optimal. Acid catalysis drives complete aromatization while preserving the ester.
Condition D (High Heat / DMF) 1.1 eqNone2h / 100°C71%Thermal degradation and partial ester hydrolysis from residual water.

References

  • [1] Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents (US20160185785A1). URL:

  • [2] Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Google Patents (WO2022140169A1). URL:

  • [3] Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews - ACS Publications. URL: [Link]

Sources

Optimization

reducing impurities during the crystallization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Target Compound: Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Application Focus: Intermediate purification for USP7 and DGAT2 inhibitor synthesis Welcome to the Process Optimization Portal. As Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Application Focus: Intermediate purification for USP7 and DGAT2 inhibitor synthesis

Welcome to the Process Optimization Portal. As Senior Application Scientists, we recognize that isolating heterocyclic building blocks presents unique thermodynamic and kinetic challenges. Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is highly prone to oiling out, retaining unreacted starting materials, and undergoing auto-oxidation.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and empirical data to ensure your crystallization workflows yield >99% purity.

Module 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my product consistently "oil out" instead of forming a crystalline lattice? Causality: Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is frequently reported as a viscous yellow oil in its crude state[1]. When crystallizing from high-solubility solvents (like pure methanol), the supersaturation curve crosses the liquid-liquid phase separation (LLPS) boundary before reaching the nucleation boundary. This thermodynamic mismatch causes the solute to separate as an impurity-rich oil. Solution: Shift from a cooling crystallization to an anti-solvent crystallization system. Using an Ethyl Acetate/Heptane matrix alters the activity coefficient of the solute, suppressing the LLPS boundary and forcing the system directly into the metastable crystallization zone.

Q2: How do I eliminate the persistent unreacted 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid impurity? Causality: Standard esterification reactions (e.g., using SOCl2​/MeOH ) rarely achieve 100% conversion[1]. The residual carboxylic acid forms strong intermolecular hydrogen bonds with the pyrazole nitrogen of your product, leading to co-crystallization and lattice inclusion. Solution: Implement a pre-crystallization basic wash. Washing the crude organic layer with saturated aqueous NaHCO3​ deprotonates the acid into its highly water-soluble sodium salt, partitioning it entirely into the aqueous phase before the crystallization matrix is even formed[2].

Q3: What causes the formation of the aromatized impurity (methyl 1H-indazole-6-carboxylate), and how is it prevented? Causality: The tetrahydroindazole ring is highly susceptible to auto-oxidation, especially when subjected to thermal stress in the presence of dissolved oxygen. The thermodynamic driving force is the stability of the fully aromatic indazole system. Solution: Degas all crystallization solvents by sparging with nitrogen for 15 minutes prior to use. Maintain a strict inert ( N2​ or Ar) atmosphere during the dissolution and hot-filtration steps.

Q4: How can I control enantiomeric impurities if my downstream application requires a specific stereoisomer? Causality: The C6 carbon of the tetrahydroindazole ring is a chiral center. Standard esterification yields a racemate. If enantiopurity is required for targeted biological activity—such as in the development of 2[2]—standard achiral crystallization will fail to enrich the desired enantiomer. Solution: Implement a diastereomeric resolution step. React the racemic ester with a chiral resolving agent to form diastereomeric salts. These salts possess distinct solubility profiles, allowing for fractional crystallization from methanol/ethyl acetate mixtures[2].

Module 2: Quantitative Solubility & Impurity Rejection Data

The following table summarizes the empirical performance of various solvent systems during the crystallization of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Solvent SystemYield (%)Unreacted Acid (%)Aromatized Impurity (%)Oiling Out Risk
Methanol (Cooling)45.02.150.52High
Toluene / Hexane (Cooling)60.21.500.85Medium
EtOAc / Heptane (Anti-solvent) 82.5 < 0.10 < 0.10 Low

Data represents typical impurity profiles observed prior to process optimization. The EtOAc/Heptane system demonstrates superior impurity rejection.

Module 3: Self-Validating Crystallization Protocol

To guarantee reproducibility, every step in this anti-solvent crystallization protocol is paired with a specific mechanism and an In-Process Control (IPC) validation checkpoint.

Step 1: Reaction Quenching & Impurity Partitioning

  • Procedure: Dilute the crude esterification mixture in Ethyl Acetate (EtOAc). Wash twice with an equal volume of saturated aqueous NaHCO3​ .

  • Mechanism: Neutralizes residual acidic reagents and deprotonates unreacted carboxylic acid, forcing it into the aqueous layer[2].

  • Validation Checkpoint: The pH of the final aqueous wash must be ≥8.0 .

Step 2: Solvent Switch to Crystallization Matrix

  • Procedure: Separate the organic layer and concentrate via rotary evaporation under N2​ to a volume of 5V (5 mL per gram of theoretical yield).

  • Mechanism: Removes residual methanol (which promotes oiling out) and establishes the primary solvent matrix.

  • Validation Checkpoint: Karl Fischer (KF) titration must show ≤0.1% water; GC analysis must confirm <1% residual methanol.

Step 3: Anti-Solvent Addition and Seeding

  • Procedure: Heat the solution to 40°C. Slowly add Heptane (anti-solvent) dropwise until the solution reaches 10V. Introduce 0.5% (w/w) pure seed crystals.

  • Mechanism: Heptane drastically lowers the solubility of the ester. Seeding bypasses the metastable zone width (MSZW) to prevent uncontrolled, spontaneous nucleation.

  • Validation Checkpoint: Visual confirmation of persistent turbidity (the cloud point) must be achieved prior to seed addition.

Step 4: Controlled Cooling Ramp

  • Procedure: Cool the suspension from 40°C to 5°C at a strict linear rate of -0.1 °C/min.

  • Mechanism: A slow cooling rate promotes crystal growth over secondary nucleation, preventing the entrapment of mother liquor (and dissolved impurities) within the crystal lattice.

  • Validation Checkpoint: Supernatant assay via HPLC must confirm the solute concentration is ≤5 mg/mL before proceeding to isolation.

Step 5: Isolation and Drying

  • Procedure: Filter the suspension under vacuum. Wash the filter cake with 2V of cold (0°C) Heptane. Dry in a vacuum oven at 35°C for 12 hours.

  • Mechanism: The cold wash removes surface-adhered impurities without dissolving the product. Vacuum drying removes trapped volatile solvents.

  • Validation Checkpoint: Loss on Drying (LOD) must be ≤0.5% with a constant weight achieved.

Module 4: Process Visualization

SelfValidatingCrystallization Crude Crude Esterification Mixture Wash Sat. NaHCO3 Wash [IPC: Aqueous pH > 8] Crude->Wash OrgLayer EtOAc Organic Layer Wash->OrgLayer Phase Separation Concentration Concentration to 5V [IPC: KF < 0.1%] OrgLayer->Concentration Antisolvent Heptane Addition (to 10V) [IPC: Turbidity Point Reached] Concentration->Antisolvent Cooling Cooling to 5°C (-0.1°C/min) [IPC: Supernatant Assay < 5mg/mL] Antisolvent->Cooling Isolation Filtration & Drying [IPC: LOD < 0.5%] Cooling->Isolation

Self-validating crystallization workflow for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

References

  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents URL

Sources

Troubleshooting

overcoming steric hindrance in methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate amidation

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Efficiency Welcome to the technical support center for the amidation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Efficiency

Welcome to the technical support center for the amidation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The inherent steric hindrance of this substrate often leads to low yields and incomplete reactions. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate so challenging?

A1: The primary challenge lies in the steric hindrance around the carbonyl group of the ester. The bulky tetrahydroindazole ring system physically obstructs the approach of the amine nucleophile to the electrophilic carbonyl carbon. For a successful reaction, the amine must approach the carbonyl at a specific trajectory known as the Bürgi-Dunitz angle, which is approximately 107°. The adjacent fused ring system crowds this approach, increasing the activation energy of the reaction and thus slowing it down or preventing it altogether.[1]

Q2: My standard amide coupling protocols (e.g., EDC/HOBt, DCC/DMAP) are giving low to no product. What is the underlying issue?

A2: Standard coupling reagents like carbodiimides (EDC, DCC) and additives (HOBt, DMAP) are highly effective for many amide bond formations, but they can be less successful with sterically hindered substrates.[2] The formation of the activated ester intermediate (e.g., an O-acylisourea) can still be sterically encumbered, making the subsequent nucleophilic attack by the amine the rate-limiting step. In some cases, the activated intermediate may decompose or undergo side reactions before the desired amidation can occur.[2][]

Q3: Are there any potential side reactions I should be aware of with the indazole ring system?

A3: Yes, the indazole ring possesses two nitrogen atoms (N1 and N2) that could potentially compete with the desired amine in reacting with the activated ester, leading to undesired N-acylation of the indazole. While the N-H proton of the indazole is less nucleophilic than a primary or secondary amine, under certain conditions (e.g., strong base, high temperature), this side reaction can occur. The regioselectivity of reactions on the indazole ring can be influenced by both steric and electronic factors.[4] It is crucial to monitor your reaction for the formation of such byproducts, for instance by LC-MS.

Troubleshooting and Optimization Guide

Issue 1: Low or No Conversion to the Desired Amide

When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following strategies are presented in order of increasing reaction severity and complexity.

1. Modifying Reaction Conditions:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1] However, be mindful of the potential for byproduct formation or degradation of starting materials and products at elevated temperatures.

  • Prolonged Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction over an extended period (24-72 hours) may show a gradual increase in product formation.

2. Alternative Coupling Reagents for Hindered Systems:

If modifying the reaction conditions is insufficient, switching to a more potent coupling reagent is the next logical step.

  • Uronium/Aminium-Based Reagents (HATU, HBTU): These reagents are known for their high efficiency, particularly in challenging peptide couplings.[2] HATU, in particular, is often considered the gold standard for difficult couplings due to the formation of a highly reactive HOAt-based active ester, which can accelerate the reaction and suppress racemization.[2]

  • Phosphonium-Based Reagents (PyBOP, BOP): BOP was one of the first phosphonium-based reagents and is effective for sterically hindered substrates.[2] However, it generates the carcinogenic byproduct HMPA. PyBOP is a safer alternative, though it may be less reactive than HATU in some cases.

3. Formation of a More Reactive Electrophile:

Instead of activating the carboxylic acid in situ, it can be converted to a more reactive species prior to the addition of the amine.

  • Acyl Fluorides: Acyl fluorides are less sterically demanding than other acyl halides and can be more reactive towards amines in hindered environments.[5] They can be generated using reagents like XtalFluor-E or Deoxo-Fluor. This method has been shown to be effective where other standard methods have failed.[5]

  • Acyl Chlorides: Conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride is a classic approach.[] For less reactive amines, the addition of a catalyst like DMAP may be necessary.[]

4. Direct Amidation of the Ester:

In some cases, it may be advantageous to bypass the hydrolysis of the methyl ester to the carboxylic acid and attempt a direct amidation.

  • Base-Promoted Direct Amidation: Strong, non-nucleophilic bases like LiHMDS or n-BuLi can facilitate the direct reaction of an amine with an unactivated ester.[6][7] This approach has a broad substrate scope and can be effective for sterically hindered amines.[6][7]

Below is a flowchart to guide your decision-making process for troubleshooting low conversion.

troubleshooting_flowchart start Low/No Conversion increase_temp_time Increase Temperature & Time start->increase_temp_time check_conversion1 Improved Conversion? increase_temp_time->check_conversion1 change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyBOP) check_conversion1->change_reagent No optimize Optimize Conditions check_conversion1->optimize Yes check_conversion2 Improved Conversion? change_reagent->check_conversion2 acyl_halide Convert to Acyl Fluoride/Chloride check_conversion2->acyl_halide No check_conversion2->optimize Yes check_conversion3 Improved Conversion? acyl_halide->check_conversion3 direct_amidation Attempt Direct Ester Amidation (e.g., LiHMDS, n-BuLi) check_conversion3->direct_amidation No check_conversion3->optimize Yes check_conversion4 Improved Conversion? direct_amidation->check_conversion4 check_conversion4->optimize Yes stop Re-evaluate Synthetic Route check_conversion4->stop No

Caption: Troubleshooting flowchart for low conversion in amidation.

Issue 2: Formation of Impurities and Difficult Purification

The presence of unreacted starting materials and byproducts from the coupling reagents can complicate the purification process.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. These bases are less likely to compete with your desired amine as a nucleophile.

  • Work-up Procedure: A well-designed aqueous work-up can remove many common impurities. For example, a dilute acid wash (e.g., 1M HCl) will protonate and solubilize excess amines and basic additives, while a bicarbonate wash will remove unreacted carboxylic acid.

  • Solvent Selection: The choice of solvent can influence reaction rates and solubility of byproducts. Aprotic polar solvents like DMF and NMP are common, but for some direct amidation methods, non-polar solvents like toluene are preferred.[6]

Experimental Protocols

Protocol 1: HATU-Mediated Amidation

This protocol utilizes a highly efficient uronium-based coupling reagent.

Materials:

  • 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Direct Amidation of the Ester with LiHMDS

This protocol is for the direct conversion of the methyl ester to the amide.

Materials:

  • Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • LiHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the methyl ester and the amine.

  • Add anhydrous toluene via syringe.

  • With vigorous stirring, add the LiHMDS solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (typically 1-6 hours).[6]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Data

The following table summarizes the expected outcomes for different amidation strategies based on literature for sterically hindered substrates. Actual yields will be substrate-dependent.

MethodCoupling Reagent/BaseTemperatureTypical Yield Range (Hindered Substrates)Key AdvantagesPotential Drawbacks
Standard CarbodiimideEDC/HOBtRoom Temp0-30%Readily available, low costOften ineffective for hindered substrates
Uronium-BasedHATU/DIPEARoom Temp50-90%High reactivity, fast reactions[2]Higher cost, byproduct removal
Acyl FluorideXtalFluor-ERoom Temp -> Elevated60-95%Excellent for very hindered cases[5]Reagent cost and handling
Direct Ester AmidationLiHMDSRoom Temp70-95%Bypasses acid formation, high yield[6]Requires inert atmosphere, strong base

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. DOI: 10.1039/C5OB02129D. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA, 2014. DOI: 10.2533/chimia.2014.252. Available at: [Link]

  • Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Journal of the American Chemical Society, 2019. DOI: 10.1021/jacs.9b04136. Available at: [Link]

  • The synthesis of sterically hindered amides. PubMed, 2014. DOI: 10.2533/chimia.2014.252. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI, 2023. DOI: 10.3390/catal13020366. Available at: [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 2022. DOI: 10.1039/d2ra03524c. Available at: [Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 2018. DOI: 10.1038/s41467-018-06634-9. Available at: [Link]

  • Esterification/Amidation Problems. Reddit. Available at: [Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 2014. DOI: 10.1021/ja504410t. Available at: [Link]

  • Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Chemical Communications, 2022. DOI: 10.1039/D2CC01689A. Available at: [Link]

  • A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry, 2021. DOI: 10.1039/D1GC00588A. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Amidation of Unactivated Esters with Amino Alcohols. Organic Letters, 2005. DOI: 10.1021/ol050809s. Available at: [Link]

  • Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Nature Communications, 2021. DOI: 10.1038/s41467-021-22928-0. Available at: [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 2020. DOI: 10.1039/d0sc03215k. Available at: [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 2014. DOI: 10.1021/jo402669w. Available at: [Link]

  • methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate — Chemical Substance Information. ECHA. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. DOI: 10.3762/bjoc.17.127. Available at: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. Available at: [Link]

Sources

Optimization

stability and storage condition optimization for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. It is designed to help you proactively mana...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. It is designed to help you proactively manage the stability of this compound and troubleshoot common issues encountered during its storage and use in experimental settings.

Part 1: Proactive Stability Assessment & FAQs

This section addresses frequently asked questions regarding the stability and optimal storage of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, providing the scientific rationale behind our recommendations.

1. What are the recommended storage conditions for solid methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate?

For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term storage (weeks), room temperature (20-25°C) in a desiccator is acceptable. The rationale for these conditions is based on the compound's structural motifs: the tetrahydro-1H-indazole ring is susceptible to oxidation, and the methyl ester group is prone to hydrolysis. Refrigerated temperatures slow down these potential degradation processes, while protection from light minimizes the risk of photolytic degradation.

2. How should I store solutions of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:

  • Solvent: Use anhydrous, aprotic solvents such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification.

  • Temperature: Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

3. What are the primary degradation pathways for this compound?

Based on its chemical structure, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is susceptible to three main degradation pathways:

  • Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid.[1]

  • Oxidation: The tetrahydro-1H-indazole ring, particularly the secondary amine and the allylic C-H bonds, can be susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, leading to complex degradation products.[2][3][4]

4. How can I perform a preliminary assessment of my compound's stability?

A forced degradation study is a valuable tool to understand the intrinsic stability of your compound.[5][6][7] This involves subjecting the compound to a variety of stress conditions to predict potential degradation pathways. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise during your experiments.

Issue 1: I see a new peak in my HPLC/LC-MS analysis of an aged sample.

Possible Cause: Compound degradation.

Troubleshooting Workflow:

troubleshooting_workflow start New peak observed in HPLC/LC-MS check_blank 1. Analyze a solvent blank. Is the peak present? start->check_blank peak_is_artifact Peak is a solvent artifact or carryover. Clean the system. check_blank->peak_is_artifact Yes peak_is_real Peak is likely a degradant. check_blank->peak_is_real No run_lcms 2. Run LC-MS on the aged sample. Determine the mass of the new peak. peak_is_real->run_lcms mass_match_hydrolysis Mass corresponds to the carboxylic acid (M-14). run_lcms->mass_match_hydrolysis mass_match_oxidation Mass corresponds to M+16 (oxidation) or M-2 (dehydrogenation). run_lcms->mass_match_oxidation mass_unknown Mass does not match expected degradants. run_lcms->mass_unknown confirm_hydrolysis Hypothesis: Ester Hydrolysis. Confirm with co-injection of a synthesized standard of the carboxylic acid. mass_match_hydrolysis->confirm_hydrolysis confirm_oxidation Hypothesis: Oxidation. Perform forced oxidation study and compare chromatograms. mass_match_oxidation->confirm_oxidation further_investigation Further investigation needed. Consider other degradation pathways (e.g., dimerization, photolysis). mass_unknown->further_investigation

Caption: Troubleshooting workflow for an unexpected peak in HPLC/LC-MS.

Issue 2: The solid compound has changed color (e.g., from white to yellow/brown).

Possible Cause: Oxidation or photodecomposition.

Action Steps:

  • Assess Purity: Analyze a sample of the discolored material by HPLC to determine if a significant loss of purity has occurred.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (refrigerated, protected from light).

  • Consider Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (argon or nitrogen).

Issue 3: I am observing inconsistent results in my biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Action Steps:

  • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment. Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to check for degradation.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your biological experiments.

  • pH and Temperature Effects: Be mindful that the pH and temperature of your assay conditions can accelerate degradation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.[5][6][7] The goal is to achieve 5-20% degradation to identify the most likely degradation products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][3][4]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for assessing the purity and detecting degradation products of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Part 4: Data Summary & Visualization

Table 1: Summary of Potential Degradation Products
Stress ConditionPotential Degradation ProductExpected Mass Change
Acid/Base Hydrolysis4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid-14 Da (loss of CH₂)
OxidationHydroxylated or N-oxide derivatives+16 Da (addition of O)
OxidationDehydrogenated (aromatized) indazole-2 Da (loss of H₂)
PhotolysisComplex mixture, potential for ring opening or dimerizationVaries
Thermal StressDecarboxylation or other rearrangementsVaries
Potential Degradation Pathways Diagram

degradation_pathways parent Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate C₁₀H₁₄N₂O₂ hydrolysis 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid C₉H₁₂N₂O₂ parent->hydrolysis  Acid/Base  Hydrolysis oxidation Oxidized Derivatives e.g., Hydroxylated, N-oxide parent->oxidation  Oxidation  (e.g., H₂O₂) dehydrogenation Methyl 1H-indazole-6-carboxylate C₉H₈N₂O₂ parent->dehydrogenation  Oxidation/  Dehydrogenation

Caption: Potential degradation pathways for the target compound.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.).
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • ICH Topic Q1B - Photostability testing of new active substances and medicinal products. (2025, January 17). Therapeutic Goods Administration (TGA).
  • Aman, W., & Thoma, K. (2003, December 1). ICH guideline for photostability testing: aspects and directions for use. IMR Press.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.
  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. (2016, March 31).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • methyl ester hydrolysis: Topics by Science.gov. (n.d.).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). IAEA.
  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26). The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). MDPI.
  • 1H- and 2H-Indazoles (Update 2011). (n.d.).
  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2017, May 18). The Journal of Physical Chemistry A - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate vs ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate reactivity

Executive Summary The 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of ubiquitin-specific protease 7 (USP7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of ubiquitin-specific protease 7 (USP7) inhibitors and RORγt inverse agonists [1]. During the multi-step synthesis of these complex therapeutics, the C6-carboxylic acid must be temporarily masked.

This guide objectively compares the reactivity, physicochemical properties, and experimental handling of the two most common masking groups for this scaffold: methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate and ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate . By understanding the nuanced steric and electronic differences between these two esters, process chemists and discovery scientists can optimize synthetic routing, minimize side reactions, and improve overall yields.

Structural and Electronic Analysis

While the structural difference between a methyl and an ethyl ester appears trivial, it fundamentally alters the kinetic profile of the molecule during nucleophilic acyl substitution.

  • Steric Hindrance: The ethyl group possesses an additional terminal methyl group that freely rotates. In its lowest-energy conformations, this extended alkyl chain partially occludes the Bürgi-Dunitz trajectory (the ~107° angle of attack required for an incoming nucleophile to strike the carbonyl carbon). The methyl ester lacks this extended steric bulk, leaving the carbonyl highly accessible [2].

  • Electronic (Inductive) Effects: Alkyl groups are inherently electron-donating via σ -bond hyperconjugation. The ethyl group is a stronger electron-donating group (EDG) than the methyl group. This increased electron donation slightly enriches the electron density at the carbonyl carbon of the ethyl ester, reducing its partial positive charge ( δ+ ) and rendering it less electrophilic than its methyl counterpart [3].

Quantitative Comparison Table
Property / ParameterMethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylateEthyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
CAS Number 1354953-56-2N/A (Custom Synthesis)
Molecular Weight 180.20 g/mol 194.23 g/mol
Carbonyl Electrophilicity HighModerate
Steric Hindrance MinimalModerate (due to C-C bond rotation)
Relative Hydrolysis Rate ( krel​ ) ~1.0 (Baseline)~0.3 - 0.5 (Slower)
Typical Saponification Time 1 - 2 hours at 25°C4 - 6 hours at 40°C
Lipophilicity (LogP) LowerHigher (Better organic solubility)

Mechanistic Pathways & Reactivity Profiles

Base-Catalyzed Saponification

The most critical reactivity difference emerges during the deprotection phase (saponification) to yield the active carboxylic acid. The reaction proceeds via the BAC​2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

Because the formation of the tetrahedral intermediate is the rate-limiting step, the increased steric bulk and reduced electrophilicity of the ethyl ester significantly retard the reaction rate. Prolonged exposure to basic conditions (required for ethyl ester hydrolysis) can lead to unwanted side reactions, such as epimerization at the C6 stereocenter if the proton is sufficiently acidic.

G Ester Ester Starting Material (Methyl or Ethyl) OH OH- Attack (Nucleophilic Addition) Ester->OH Base (NaOH/LiOH) Tetra Tetrahedral Intermediate (Steric clash worse for Ethyl) OH->Tetra Rate Limiting Step Elim Alkoxide Elimination (CH3O- vs CH3CH2O-) Tetra->Elim Fast Acid Carboxylic Acid Product (Active Scaffold) Elim->Acid Acidification

Mechanistic pathway of base-catalyzed ester hydrolysis highlighting the rate-limiting step.
N-Alkylation of the Indazole Core

Both esters feature an unprotected 1H-indazole nitrogen, which is frequently alkylated (e.g., via SN​2 with alkyl halides and K2​CO3​ ) to build structural complexity.

  • Methyl Ester: Highly reactive, but its lower lipophilicity can sometimes result in poor solubility in strictly non-polar solvents, necessitating the use of DMF or DMSO.

  • Ethyl Ester: The added lipophilicity improves solubility in a broader range of organic solvents (like THF or MeTHF), which can be advantageous for scaling up N-alkylation reactions without relying on high-boiling polar aprotic solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process analytical checks (LC-MS/TLC) to validate reaction progress, removing the guesswork from kinetic differences.

Protocol A: Synthesis of the Methyl Ester Building Block

Adapted from standard USP7 inhibitor synthesis workflows [1].

  • Initialization: Charge a round-bottom flask with 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Dropwise add thionyl chloride ( SOCl2​ , 3.0 eq). Causality: SOCl2​ reacts with methanol to generate HCl in situ, acting as the acid catalyst while converting the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Propagation: Remove the ice bath and stir at 23°C for 2 hours.

  • Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The starting material mass ( [M+H]+=167 ) should be completely replaced by the methyl ester mass ( [M+H]+=181 ).

  • Isolation: Concentrate under vacuum to afford methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate as a yellow oil (Typical yield: >90%).

Protocol B: Divergent Saponification Workflow

This protocol highlights the distinct kinetic requirements for deprotecting the methyl versus the ethyl ester after downstream N-alkylation.

Workflow Start Select Ester Derivative Methyl Methyl Ester (Faster Deprotection) Start->Methyl Ethyl Ethyl Ester (Higher Lipophilicity) Start->Ethyl N_Alk Step 1: N-Alkylation of Indazole Core (K2CO3, R-X, DMF) Methyl->N_Alk Ethyl->N_Alk Sap_M Step 2a: Rapid Saponification (1.5 eq LiOH, 1h, 25°C) N_Alk->Sap_M If Methyl Sap_E Step 2b: Prolonged Saponification (3.0 eq LiOH, 4-6h, 40°C) N_Alk->Sap_E If Ethyl Product Target Carboxylic Acid (Ready for Amide Coupling) Sap_M->Product Sap_E->Product

Experimental workflow demonstrating divergent saponification conditions based on ester selection.

Step-by-Step Saponification:

  • Solvent System: Dissolve the N-alkylated ester (1.0 eq) in a 2:2:1 mixture of THF:MeOH: H2​O . Causality: This specific ternary mixture ensures that both the lipophilic organic starting material and the inorganic base remain in a single, homogenous phase, preventing biphasic kinetic bottlenecks.

  • Base Addition:

    • For Methyl Ester: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq). Stir at 25°C.

    • For Ethyl Ester: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Heat to 40°C.

  • Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The ester will appear as a high- Rf​ spot, while the resulting acid will remain at the baseline until acidified. The methyl ester typically completes in 1 hour; the ethyl ester requires 4-6 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1N HCl to pH ~3 to precipitate the free 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid derivative. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Conclusion & Selection Guide

The choice between methyl and ethyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate should be dictated by the specific demands of the synthetic route:

  • Choose the Methyl Ester when rapid, mild deprotection is required to preserve sensitive functional groups installed elsewhere on the molecule. Its superior electrophilicity guarantees swift saponification, making it the industry standard for high-throughput medicinal chemistry.

  • Choose the Ethyl Ester when the synthetic sequence requires harsh conditions (where a methyl ester might prematurely hydrolyze) or when intermediate lipophilicity must be maximized to ensure solubility in less polar organic solvents during scale-up manufacturing.

References

  • Title: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1)
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th Edition) Source: Springer Link URL: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

This guide provides an in-depth, experimentally supported framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experimentally supported framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each validation parameter, comparing the method's performance against the stringent criteria set by international regulatory bodies. The objective is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose"[1][2][3].

The validation process is not merely a checklist; it is a systematic investigation that builds a comprehensive understanding of a method's capabilities and limitations.[4] This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing.

The Analytical Imperative: Purity of Indazole Derivatives

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family. Indazole derivatives are of significant pharmacological interest and are often key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5] Ensuring the purity of such intermediates is critical, as impurities can affect the safety, efficacy, and stability of the final drug product. An HPLC method, therefore, must be able to accurately quantify the main compound while unequivocally separating it from any potential process-related impurities or degradation products.

Regulatory Framework: The ICH Guidelines

The validation strategy described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its guidelines Q2(R1) and the more recent Q2(R2).[1][2][6][7] These documents provide a harmonized framework for validating analytical procedures, ensuring that data is acceptable across different regulatory regions.[4][8] The objective of validation is to demonstrate suitability for the intended purpose through a series of defined tests.[9][10]

Proposed HPLC Method for Purity Determination

Before validation, a suitable HPLC method must be developed. The following hypothetical, yet scientifically sound, method will serve as the basis for our validation study.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention, suitable for many organic molecules like the target analyte.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileA standard reversed-phase system. TFA acts as an ion-pairing agent to improve peak shape.
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection UV at 260 nmChosen based on the UV absorbance maximum of the indazole chromophore.
Injection Volume 10 µLA standard volume to ensure good peak shape without overloading the column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Standard Conc. 0.5 mg/mLA working concentration that provides a strong signal without detector saturation.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation process is a logical sequence of experiments, where the results of one test often support the next. The overall workflow is designed to build a complete picture of the method's performance.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability & Robustness SystemSuitability System Suitability Specificity Specificity & Forced Degradation SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy (Recovery) Range->Accuracy LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidationReport Final Validation Report (Method is Fit for Purpose) Robustness->ValidationReport

Caption: Overall workflow for HPLC method validation.

Specificity (and Forced Degradation)

Theoretical Basis: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[3][11] For a purity assay, this is the most critical parameter. It ensures that the peak area of the analyte is not inflated by co-eluting species.[12] To prove this, we perform forced degradation studies to intentionally create potential degradation products.[13][14][15]

Experimental Protocol:

  • Prepare Solutions: Prepare solutions of the analyte (0.5 mg/mL) in a suitable solvent.

  • Expose to Stress Conditions: Subject the solutions to the following conditions as per ICH Q1A(R2) guidelines[13][15]:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the unstressed control sample and each stressed sample into the HPLC system.

  • Evaluation:

    • Compare the chromatogram of the analyte with those of the stressed samples.

    • Ensure that all degradation peaks are baseline-resolved from the main analyte peak (Resolution > 2.0).

    • Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in each condition. The peak purity angle should be less than the purity threshold.

Hypothetical Results & Comparison:

Stress Condition% DegradationResolution of Closest ImpurityPeak PurityAcceptance Criteria
Control0%N/APassN/A
Acid Hydrolysis12.5%2.8PassResolution > 2.0
Base Hydrolysis8.2%3.1PassPeak Purity Pass
Oxidation18.9%2.5PassNo interference at analyte RT
Thermal Stress4.5%3.5Pass
Photolytic Stress6.1%2.9Pass
Linearity

Theoretical Basis: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8][16] This is established by analyzing a series of standards across a specified range and is typically evaluated by the correlation coefficient (R) or coefficient of determination (R²) of the regression line.[17]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Prepare Dilutions: From the stock solution, prepare at least five concentration levels ranging from 50% to 150% of the working concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and coefficient of determination (R²).

Hypothetical Results & Comparison:

Concentration (mg/mL)Average Peak Area (n=3)
0.251,245,800
0.3751,871,250
0.502,498,500
0.6253,120,600
0.753,755,400
ParameterResultAcceptance Criteria
Correlation Coefficient (R) 0.9998R ≥ 0.999
Coefficient of Determination (R²) 0.9996R² ≥ 0.998
Y-intercept 5,230Should be insignificant compared to the response at 100% concentration.
Regression Equation y = 4,998,500x + 5230N/A
Range

Theoretical Basis: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[12][18] For a purity assay, the range is typically 80% to 120% of the test concentration.[18]

Accuracy

Theoretical Basis: Accuracy expresses the closeness of the method's results to the true value.[11] It is typically determined by applying the method to a sample matrix spiked with known amounts of the analyte (recovery study).[18]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

Hypothetical Results & Comparison:

LevelSpiked Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.400.39899.5%
0.400.402100.5%
0.400.39999.8%
Average 99.9%
100%0.500.503100.6%
0.500.49899.6%
0.500.501100.2%
Average 100.1%
120%0.600.59599.2%
0.600.604100.7%
0.600.59999.8%
Average 99.9%
Overall Average 100.0%
Acceptance Criteria 98.0% - 102.0%
Precision

Theoretical Basis: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[19] The result is expressed as the Relative Standard Deviation (%RSD).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the working concentration (0.5 mg/mL).

    • Analyze all six samples on the same day, with the same analyst and equipment.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze six new samples on a different day using a different HPLC system (if available).

    • Calculate the %RSD for this set of results and compare it with the first set.

Hypothetical Results & Comparison:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Acceptance Criteria
Number of Replicates 66N/A
Mean Purity (%) 99.85%99.79%N/A
Standard Deviation 0.120.15N/A
%RSD 0.12% 0.15% %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Theoretical Basis:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[2][20]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][21]

These are often determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[19][20]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line.

    • Where S = Slope of the calibration curve.

Experimental Protocol (Confirmation):

  • Calculate LOD/LOQ: Use the data from the linearity study to calculate the theoretical LOD and LOQ.

  • Prepare Spiked Samples: Prepare samples at the calculated LOQ concentration.

  • Analysis: Inject the LOQ sample six times.

  • Evaluation: The precision (%RSD) of the six injections should be acceptable (typically ≤ 10%), and the signal-to-noise ratio should be at least 10:1.[19][22]

Hypothetical Results & Comparison:

ParameterResultAcceptance Criteria
Calculated LOD 0.003 mg/mLN/A
Calculated LOQ 0.010 mg/mLN/A
Precision at LOQ (%RSD, n=6) 4.8%%RSD ≤ 10%
Signal-to-Noise at LOQ 12:1S/N ≥ 10
Robustness

Theoretical Basis: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase Composition: ± 2% organic (e.g., vary the initial %B by ±2%)

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the acceptance criteria.

G cluster_params Deliberate Variations cluster_results Performance Indicators center Validated Method Flow Flow Rate (± 0.1 mL/min) center->Flow Temp Temperature (± 2°C) center->Temp MobilePhase Mobile Phase (± 2% Organic) center->MobilePhase RT Retention Time Flow->RT Resolution Resolution Flow->Resolution Asymmetry Peak Asymmetry Flow->Asymmetry Temp->RT Temp->Resolution Temp->Asymmetry MobilePhase->RT MobilePhase->Resolution MobilePhase->Asymmetry

Caption: Relationship between method parameters and performance in robustness testing.

Hypothetical Results & Comparison: System suitability parameters (resolution, tailing factor, etc.) remained within acceptable limits for all varied conditions, demonstrating the method is robust for routine use.

Final Performance Comparison and Conclusion

This validation study demonstrates that the proposed HPLC method is a reliable, robust, and accurate tool for the purity analysis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. The method's performance is compared favorably against the stringent acceptance criteria derived from ICH guidelines.

Summary of Method Performance vs. Acceptance Criteria:

Validation ParameterPerformance ResultAcceptance CriteriaStatus
Specificity Baseline resolution (>2.5) for all degradantsResolution > 2.0; No interferencePass
Linearity (R²) 0.9996≥ 0.998Pass
Accuracy (% Recovery) 99.9% - 100.1%98.0% - 102.0%Pass
Precision (%RSD) < 0.2%≤ 2.0%Pass
LOQ Confirmed at 0.010 mg/mL (S/N > 10, %RSD < 5%)S/N ≥ 10; %RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria must be metPass

The successful validation confirms that this analytical procedure is fit for its intended purpose: to serve as a reliable quality control method for the release and stability testing of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gali, V. M. et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular and Clinical Oncology. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Ali, A. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chemcas. (n.d.). methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate — Chemical Substance Information. [Link]

  • Islam, M. M. et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry. [Link]

  • PubChem. (n.d.). methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

  • Armbruster, D. A. & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews. [Link]

  • Reddit. (2022). LOD and LOQ : r/CHROMATOGRAPHY. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Chromatography Today. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • BioProcess International. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • Lösungsfabrik. (2018). What is linearity?. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaceutical Technology. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. [Link]

Sources

Validation

comparing binding affinities of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate analogs

Comparative Binding Affinities of Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate Analogs: RORγt vs. DGAT2 Inhibition Introduction The compound methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (CAS: 1354953-56-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinities of Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate Analogs: RORγt vs. DGAT2 Inhibition

Introduction

The compound methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (CAS: 1354953-56-2) serves as a highly versatile building block in modern medicinal chemistry[1]. While the methyl ester itself is primarily an intermediate, its downstream analogs—synthesized via functionalization at the 6-carboxylate and N-1/N-2 positions—have emerged as potent ligands for two distinct and highly sought-after therapeutic targets: Retinoic acid receptor-related orphan receptor gamma t (RORγt) and Diacylglycerol O-acyltransferase 2 (DGAT2) [2][3].

This guide objectively compares the binding affinities, structural-activity relationships (SAR), and experimental profiling methodologies of these analogs, providing drug development professionals with a comprehensive framework for evaluating tetrahydroindazole-based scaffolds.

Mechanistic Overview & Target Rationale

The rigid, bicyclic tetrahydroindazole core provides an optimal spatial orientation for projecting pharmacophores into deep hydrophobic binding pockets. Depending on the specific peripheral modifications, the scaffold exhibits divergent selectivity:

  • RORγt Inhibitors (Autoimmune/Th17 Diseases): RORγt is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17[2]. Genetic ablation of RORγt prevents experimental autoimmune encephalomyelitis (EAE)[2]. Analogs featuring N-aryl or pyrazole substitutions at the indazole nitrogen, combined with optimized amides at the 6-position, act as inverse agonists. They bind to the ligand-binding domain (LBD) of RORγt, displacing endogenous co-activators and halting Th17-mediated inflammation[4].

  • DGAT2 Inhibitors (Metabolic/NASH): DGAT2 is an integral membrane protein of the endoplasmic reticulum that catalyzes the final, committed step in triglyceride (TG) synthesis[3]. Because DGAT2 is the dominant enzyme controlling TG homeostasis in vivo[3], its inhibition is a primary strategy for treating hepatic steatosis and non-alcoholic steatohepatitis (NASH)[3]. Converting the 6-carboxylate into bulky, lipophilic amides (e.g., dioxidotetrahydrothiophen-3-yl derivatives) drastically shifts the scaffold's affinity toward the DGAT2 active site[5].

G Scaffold Tetrahydroindazole Core Mod1 N-Aryl/Pyrazole Substitution Scaffold->Mod1 Mod2 Bulky 6-Carboxamide Substitution Scaffold->Mod2 Target1 RORγt Inhibition Mod1->Target1 Target2 DGAT2 Inhibition Mod2->Target2 Effect1 Decreased Th17 Autoimmunity Target1->Effect1 Effect2 Decreased Triglycerides NASH Resolution Target2->Effect2

Divergent therapeutic pathways of tetrahydroindazole analogs based on structural modifications.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data (IC50) of representative analogs derived from the methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate scaffold. Data is synthesized from recent patent literature validating these targets[4][6].

Analog Class / ModificationPrimary TargetIC50 Range (nM)Key Structural Driver for AffinityPrimary Indication
Substituted Pyrazole-Tetrahydroindazoles RORγt1.7 – 21.6N-1 pyrazole substitution enhances hydrogen bonding in the LBD.Rheumatoid Arthritis, Psoriasis
N-Aryl Tetrahydroindazole-6-carboxamides RORγt2.1 – 56.7Rigid planar aryl groups optimize π-π stacking with LBD residues.Multiple Sclerosis (EAE)
(S)-3-methyl-1,1-dioxidotetrahydrothiophen amides DGAT24.5 – 43.8Bulky, polar sulfon-like moieties at the 6-position fit the ER membrane pocket.NASH, Hepatic Steatosis
N-Alkyl/Aryl-Tetrahydroindazole-6-carboxamides DGAT2181.0 – >1000Lipophilic tail extensions increase membrane permeability and enzyme access.Type-2 Diabetes, Obesity

Note: The unmodified methyl ester exhibits negligible binding to both targets; its conversion to the carboxamide is the critical causal step for target engagement.

Experimental Protocols for Binding Affinity Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the causality behind the experimental workflows used to determine the IC50 values listed above.

Protocol A: RORγt TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence, providing a highly sensitive readout of ligand-induced conformational changes in the RORγt Ligand Binding Domain (LBD)[4].

  • Protein Preparation: Express and purify His-tagged RORγt-LBD. Dilute the purified protein in an assay buffer (50 mM Tris pH 7.0, 50 mM KCl, 1 mM EDTA, 0.1 mM DTT, 100 mg/ml BSA) to achieve a final concentration of 3 nM.

  • Fluorophore Conjugation: Add a Europium-tagged anti-His antibody (1.25 nM) to the protein solution. The Europium acts as the FRET donor.

  • Co-activator Addition: Introduce a biotinylated co-activator peptide (e.g., SRC1) conjugated to an allophycocyanin (APC) acceptor fluorophore. In the absence of an inhibitor, the peptide binds RORγt, bringing the donor and acceptor into close proximity.

  • Compound Titration: Dispense the tetrahydroindazole analogs in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into the assay plate.

  • Incubation & Detection: Incubate the microplate in the dark for 1 hour at room temperature to reach equilibrium. Read the plate using a microplate reader capable of TR-FRET (excitation at 340 nm).

  • Data Causality: Calculate the IC50 from the quotient of the emission signal at 665 nm divided by the signal at 615 nm[4]. A decrease in the 665/615 ratio directly correlates with the analog displacing the co-activator peptide, validating inverse agonism.

G Step1 1. Purify His-tagged RORγt-LBD Step2 2. Add Eu-Anti-His & APC-Co-activator Step1->Step2 Step3 3. Titrate Tetrahydroindazole Analog Step2->Step3 Step4 4. Measure TR-FRET (665/615 nm) Step3->Step4 Step5 5. Calculate IC50 (Displacement) Step4->Step5

Step-by-step TR-FRET workflow for profiling RORγt binding affinity.
Protocol B: DGAT2 In Vitro Enzymatic Assay

Because DGAT2 is an endoplasmic reticulum membrane protein[3], whole-cell or microsomal preparations are required to maintain the enzyme's native conformation.

  • Microsome Preparation: Isolate microsomes from Sf9 insect cells or mammalian HEK293 cells overexpressing human DGAT2.

  • Substrate Preparation: Prepare a reaction master mix containing 1,2-dioleoyl-sn-glycerol (DAG) and [14C]-oleoyl-CoA in an assay buffer (100 mM Tris-HCl pH 7.4, 20 mM MgCl2). The radiolabel is crucial for tracking the conversion of substrates into triglycerides.

  • Compound Incubation: Pre-incubate the microsomes with varying concentrations of the tetrahydroindazole-6-carboxamide analogs for 15 minutes at 37°C.

  • Reaction Initiation & Termination: Add the substrate master mix to initiate the reaction. Incubate for 20 minutes at 37°C. Terminate the reaction by adding a stop solution of isopropyl alcohol/heptane/water (80:20:2 v/v/v).

  • Phase Separation & Quantification: Vigorously vortex and centrifuge the plates to separate the organic phase (containing the newly synthesized [14C]-triglycerides). Transfer the upper organic phase to a scintillation plate and measure radioactivity.

  • Data Causality: The reduction in scintillation counts is directly proportional to the inhibition of DGAT2 catalytic activity, allowing for precise IC50 determination[3].

Conclusion

The transformation of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate into complex carboxamide analogs unlocks highly potent therapeutic agents. By understanding the structural nuances—where planar, N-substituted derivatives favor the RORγt LBD (IC50 ~1.7 nM)[4] and bulky, lipophilic 6-carboxamides favor the DGAT2 active site (IC50 ~4.5 nM)[6]—researchers can rationally design next-generation candidates for autoimmune and metabolic disorders.

References

  • NextSDS. "methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate — Chemical Substance Information." NextSDS Database.
  • Google Patents. "CA2975997A1 - Substituted pyrazole compounds as rorgammat inhibitors and uses thereof." Google Patents.
  • Google Patents. "WO2022140169A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." Google Patents.
  • Google Patents. "US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors." Google Patents.
  • Google Patents. "BR112019010164A2 - Compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia." Google Patents.
  • Google APIs. "United States Patent - Lapointe et al. (February 11, 2016)." Google APIs.

Sources

Comparative

mass spectrometry fragmentation pattern comparison for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Introduction Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a heterocyclic compound of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Introduction

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block for the synthesis of complex pharmaceutical agents. The indazole scaffold is recognized as a bioisostere of indole, and its derivatives have shown a wide range of biological activities.[1] Accurate structural characterization is paramount in the development of novel compounds, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation pattern of a molecule provides a veritable fingerprint, enabling its unambiguous identification and differentiation from isomers and impurities.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this guide will establish a robust, predicted fragmentation pathway based on well-established chemical principles and the known behavior of its constituent functional groups. We will compare this predicted pattern with the fragmentation of related structural motifs—namely, the core indazole ring and a saturated cyclic ester—to provide a holistic understanding of how the molecule behaves under mass spectrometric conditions.

Part 1: Predicted Fragmentation Pathway of the Target Molecule

The structure of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (Molecular Formula: C₉H₁₂N₂O₂, Monoisotopic Mass: 180.0899 Da[2]) contains three key features that dictate its fragmentation: the indazole aromatic system, the saturated cyclohexane ring, and the methyl ester side chain. Under electron ionization, the initial step is the removal of an electron to form the molecular ion (M⁺˙) at m/z 180. The charge is most likely to be localized on the π-system of the indazole ring or the non-bonding electrons of the oxygen or nitrogen atoms.[3]

The subsequent fragmentation is driven by the stabilization of the resulting fragment ions. We can predict several high-probability fragmentation routes:

  • Loss of the Methoxy Group (•OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical.[4] This would result in a stable acylium ion.

    • M⁺˙ (m/z 180) → [M - •OCH₃]⁺ (m/z 149)

  • Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the cyclohexane ring and the ester group results in the loss of the entire carbomethoxy group as a radical.

    • M⁺˙ (m/z 180) → [M - •COOCH₃]⁺ (m/z 121)

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexane ring fused to the pyrazole ring can undergo a retro-Diels-Alder reaction. This is a characteristic fragmentation for cyclic systems.[3] This reaction would involve the cleavage of two bonds within the six-membered ring, leading to the expulsion of a neutral ethylene molecule (C₂H₄).

    • M⁺˙ (m/z 180) → [M - C₂H₄]⁺˙ (m/z 152)

  • Complex Cleavage involving Ring Rupture: Fragmentation can also be initiated by the rupture of the saturated ring, followed by rearrangements and loss of small neutral fragments.[5]

The following diagram illustrates the primary predicted fragmentation pathways for the molecular ion.

G cluster_main Predicted Fragmentation of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate mol_ion Molecular Ion (M⁺˙) m/z = 180 frag_149 [M - •OCH₃]⁺ m/z = 149 mol_ion->frag_149 - •OCH₃ frag_121 [M - •COOCH₃]⁺ m/z = 121 mol_ion->frag_121 - •COOCH₃ frag_152 [M - C₂H₄]⁺˙ (RDA Fragment) m/z = 152 mol_ion->frag_152 - C₂H₄ (RDA) frag_118 [m/z 149 - OCH]⁺ m/z = 118 frag_149->frag_118 - OCH G cluster_workflow Experimental Workflow for EI-MS Analysis prep 1. Sample Preparation (Dissolve in Methanol) gc 2. GC Separation (HP-5ms column) prep->gc ionize 3. Ionization (EI, 70 eV) gc->ionize separate 4. Mass Separation (Quadrupole Analyzer) ionize->separate detect 5. Detection (Electron Multiplier) separate->detect analyze 6. Data Analysis (Spectrum Interpretation) detect->analyze

Sources

Validation

A Comparative Guide to Indazole Pharmacophores: Profiling Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold."[3][4] This bicyclic aromatic heterocycle is not a common motif in nature but has been extensively explored synthetically, leading to the development of numerous life-changing therapeutics.[5][6][7]

The success of the indazole core is evident in several FDA-approved drugs, including the anti-cancer agents Niraparib, Pazopanib, and Axitinib, as well as the antiemetic Granisetron.[3][5][7] These molecules leverage the unique electronic and steric properties of the indazole nucleus to achieve high potency and selectivity against targets ranging from protein kinases to serotonin receptors.[2][3][6]

The indazole system primarily exists in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5][7][8] This tautomerism, combined with the potential for substitution at multiple positions, provides a rich chemical space for drug design. This guide will provide a comparative analysis of a specific, non-aromatic indazole derivative, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate , against more conventional aromatic indazole pharmacophores that are prevalent in drug discovery.

Focus Pharmacophore: Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate

The core structure of this molecule is the 4,5,6,7-tetrahydro-1H-indazole system. Unlike the planar, aromatic indazole scaffold found in drugs like Pazopanib, the "tetrahydro" designation indicates that the fused six-membered ring is a saturated cyclohexane. This fundamental structural change has profound implications for its physicochemical properties and potential biological activity.

Caption: Chemical structure of the focus molecule.

Key Structural Features and Resulting Properties
  • Increased Three-Dimensionality: The sp3-hybridized carbons of the cyclohexane ring impart a non-planar, three-dimensional character. This contrasts sharply with the flat, aromatic indazole core. This 3D geometry can facilitate novel binding modes and improved interactions with complex protein surfaces that may not be accessible to planar molecules.

  • Conformational Flexibility: The cyclohexane ring can adopt various conformations (e.g., chair, boat). This flexibility allows the molecule to adapt its shape to fit optimally within a binding pocket, potentially increasing binding affinity.

  • Modified Physicochemical Properties: The introduction of a saturated ring generally increases the fraction of sp3 carbons (Fsp3), which is often correlated with improved solubility, reduced metabolic liability, and a lower risk of off-target toxicity compared to highly aromatic compounds.

  • Chirality: The substitution pattern on the saturated ring can introduce chiral centers, allowing for the development of stereoisomer-specific drugs with potentially improved potency and safety profiles.

Synthetic Strategy: A General Approach

The synthesis of 4,5,6,7-tetrahydro-1H-indazole derivatives typically proceeds via a condensation reaction between a substituted cyclohexanone derivative and hydrazine hydrate.[9][10] This classical approach provides a reliable and scalable route to the core scaffold.

Caption: General synthetic workflow for tetrahydro-indazoles.

Potential Biological Applications

While specific biological data for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is not extensively documented in publicly available literature, related analogs have demonstrated a range of activities. Studies on other substituted tetrahydro-indazoles have reported antimicrobial, analgesic, and anti-inflammatory properties.[9][11] The ester functional group also provides a handle for further chemical modification, enabling its use as a versatile intermediate for creating libraries of related compounds for screening.

Comparison with Established Indazole Pharmacophores

To understand the unique position of the tetrahydro-indazole scaffold, it is essential to compare it with other well-established indazole pharmacophores that have proven clinical and preclinical success.

The Aromatic 1H-Indazole Core

This is the parent scaffold, a planar aromatic system. It serves as the foundational structure for a multitude of derivatives. Its aromaticity allows it to participate in π-π stacking and other electronic interactions within protein binding sites.

  • Key Feature: Planar, aromatic system.

  • Biological Role: Often serves as a hinge-binding motif in protein kinases, mimicking the adenine ring of ATP.[2]

  • Example: The core of Axitinib and Pazopanib.

The Indazole-3-Carboxamide Moiety

This is one of the most successful indazole-based pharmacophores, particularly in the field of oncology. The carboxamide group at the 3-position is a potent hydrogen bond donor and acceptor.

  • Key Feature: H-bond donor/acceptor functionality at the 3-position.

  • Biological Role: Acts as a highly effective hinge-binder in the ATP pocket of kinases. It is a key component of Poly (ADP-ribose) polymerase (PARP) inhibitors.

  • Example: Niraparib (a PARP inhibitor).

The 3-Aminoindazole Moiety

Substitution with an amino group at the 3-position creates another powerful pharmacophore, especially for kinase inhibition. The amino group can be further functionalized to extend into other regions of a binding pocket.

  • Key Feature: A primary or substituted amine at the 3-position.

  • Biological Role: The amino group can act as a hydrogen bond donor, and its substituents can be tailored to target specific subpockets of an enzyme active site.

  • Example: Linifanib (a multi-targeted receptor tyrosine kinase inhibitor).

Comparative Data Summary

PharmacophoreKey Structural FeaturesTypical Biological TargetsExamplesKey Advantages
Methyl 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylate Saturated, non-planar ring; 3D structure; ester handle for derivatization.Anti-inflammatory, Antimicrobial (based on analogs).[9][11]Research intermediate.Improved Fsp3, potential for better solubility and metabolic profile, novel stereochemistry.
Aromatic 1H-Indazole Planar, aromatic system.Protein Kinases, Serotonin Receptors.Axitinib, Pazopanib, Granisetron.[3][7]Established scaffold, predictable π-stacking interactions, numerous synthetic routes.[12][13]
Indazole-3-Carboxamide H-bond donor/acceptor at C3.PARP enzymes, Protein Kinases.Niraparib.[5]Potent and specific hydrogen bonding interactions, mimics peptide bonds.
3-Aminoindazole H-bond donor at C3, point for further substitution.Fibroblast Growth Factor Receptors (FGFR), other Kinases.Preclinical FGFR inhibitors.[14][15]Versatile for library synthesis, strong H-bonding capability.

Experimental Protocols: A Representative Approach

To provide practical context, the following sections outline standardized, field-proven methodologies for the synthesis and evaluation of indazole-based compounds.

Protocol 1: General Synthesis of a 4,5,6,7-Tetrahydro-1H-indazole Derivative

This protocol is adapted from established literature procedures for the condensation of a β-ketoester-derived cyclohexanone with hydrazine.[9][10]

Objective: To synthesize a tetrahydro-indazole core.

Materials:

  • Substituted 2-(hydroxymethylene)cyclohexanone derivative

  • Hydrazine hydrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: Dissolve the substituted cyclohexanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Addition of Reagent: To the stirring solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.

Trustworthiness: This self-validating protocol relies on TLC monitoring to ensure the reaction proceeds to completion before work-up, minimizing side products and simplifying purification.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a representative protocol for assessing the potency of an indazole compound against a protein kinase, a common target for this scaffold.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to a biotinylated kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Eu-labeled anti-tag antibody

  • Biotinylated kinase tracer

  • Test compound (e.g., an indazole derivative) serially diluted in DMSO

  • Assay buffer

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the kinase, antibody, and tracer in the assay buffer according to the manufacturer's instructions.

  • Compound Plating: Dispense the serially diluted test compound into the microplate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the kinase/antibody mixture to all wells.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature to allow compound-kinase binding to reach equilibrium.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Final Incubation: Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a TR-FRET kinase inhibition assay.

Conclusion and Future Outlook

The indazole scaffold continues to be a remarkably fruitful starting point for drug discovery. While aromatic indazole pharmacophores, such as the indazole-3-carboxamide, are well-established and clinically validated, the exploration of non-aromatic, saturated analogs like methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate represents a logical and promising evolution in the field.

The introduction of sp3 character through the tetrahydro-indazole core offers a compelling strategy to improve the "drug-likeness" of new chemical entities. The enhanced three-dimensionality and conformational flexibility can unlock interactions with targets that are inaccessible to planar molecules, potentially leading to novel mechanisms of action and improved selectivity. For researchers and drug development professionals, the key takeaway is that moving beyond the flatland of aromatic scaffolds into the three-dimensional space of saturated systems is not merely an academic exercise; it is a critical strategy for developing the next generation of safer and more effective indazole-based therapeutics.

References

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2827. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Shi, F., Li, P., & Zhao, J. (2012). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 4(1), 470-475. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Journal of Organic Chemistry, 77(6), 3127-3133. [Link]

  • Hogan, M. L., & Batey, R. A. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(11), 9552-9562. [Link]

  • Ranatunge, R. R., Garvey, D. S., & Janero, D. R. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 13(7), 1784-1786. [Link]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1275, 134683. [Link]

  • Zhang, Y., Wang, Y., Zhang, H., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2827. [Link]

  • Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7677. [Link]

  • Singh, T., & Sharma, P. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 483-497. [Link]

  • Uppulapu, S. K., Alam, M. J., Kumar, S., & Banerjee, S. K. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Topics in Medicinal Chemistry, 22(14), 1177-1188. [Link]

  • Mal, S., Malik, U., Singh, M., Kumar, V., & Paidesetty, S. K. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1765. [Link]

  • Anzini, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8752-8765. [Link]

  • Reddy, T. S., & Reddy, C. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Sharma, A., Kumar, V., & Kumar, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Liu, Z., et al. (2014). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 5(5), 533-537. [Link]

  • Various Authors. (2023). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Cheméo. (n.d.). methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Cheméo. [Link]

  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 220-231. [Link]

  • Demirtas, I., et al. (2017). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. [Link]

  • Ukawa, K., Ishiguro, T., & Wada, Y. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2707-2714. [Link]

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Comparative

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth comparison of the expected spectroscopic data for the target compound, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, with the experimental data of its parent scaffold and closely related structural isomers. By understanding the influence of substituent positioning on the spectral output, researchers can gain confidence in their structural assignments, even in the absence of a direct experimental reference standard for the target molecule.

The Importance of Spectroscopic Cross-Referencing

In the field of medicinal chemistry, the 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure due to its presence in a wide array of biologically active compounds.[1] The precise substitution pattern on this core can significantly impact its pharmacological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a critical aspect of the drug discovery process. Cross-referencing the spectroscopic data of a novel compound with that of its known analogs allows for a logical and evidence-based approach to structural confirmation.

Predicted Spectroscopic Data for Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Table 1: Predicted Mass Spectrometry Data for Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

AdductPredicted m/z
[M+H]⁺181.09715
[M+Na]⁺203.07909
[M-H]⁻179.08259
[M]⁺180.08932

Data predicted using computational models.[2]

Comparative Analysis with Experimental Data of Analogs

To substantiate the predicted data, we will compare it with the experimental spectroscopic data of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, and a positional isomer, ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.

Baseline Spectra: 4,5,6,7-tetrahydro-1H-indazole

The unsubstituted 4,5,6,7-tetrahydro-1H-indazole provides a fundamental spectral framework upon which we can analyze the effect of the methyl carboxylate substituent.

Table 2: Experimental Spectroscopic Data for 4,5,6,7-tetrahydro-1H-indazole

TechniqueKey DataSource
¹H NMR Data available via SpectraBase[3]
¹³C NMR Data available via SpectraBase[3]
Mass Spec (GC-MS) Top 5 Peaks (m/z): 94, 122, 121, 95, 39[3]

The mass spectrum of the parent compound shows a molecular ion peak at m/z 122, corresponding to its molecular weight.[3] The fragmentation pattern provides insights into the stability of the heterocyclic ring system.

Isomeric Comparison: Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

The commercially available positional isomer, ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, offers a valuable comparison. While the ester group is ethyl instead of methyl and is located at the 5-position, the overall electronic and structural similarities allow for insightful spectral cross-referencing.

Table 3: Spectroscopic Data for Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

TechniqueKey DataSource
¹H NMR Spectrum available from commercial vendor[4]
¹³C NMR Not readily available
Mass Spec Not readily available

By analyzing the ¹H NMR spectrum of the 5-carboxylate isomer, we can observe the influence of the electron-withdrawing ester group on the chemical shifts of the protons on the tetrahydro- a d pyrazole rings. This information is crucial for predicting the proton chemical shifts in our target 6-carboxylate isomer.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols for acquiring spectroscopic data are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of synthesized methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate by cross-referencing spectroscopic data.

Workflow for Spectroscopic Cross-Referencing cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_confirmation Structural Confirmation Synthesis Synthesize Target Compound Purification Purify Compound Synthesis->Purification Acquire_HNMR Acquire ¹H NMR Purification->Acquire_HNMR Acquire_CNMR Acquire ¹³C NMR Purification->Acquire_CNMR Acquire_MS Acquire Mass Spectrum Purification->Acquire_MS Analyze_Target Analyze Spectra of Target Acquire_HNMR->Analyze_Target Acquire_CNMR->Analyze_Target Acquire_MS->Analyze_Target Compare_Parent Compare with Parent Scaffold Data Analyze_Target->Compare_Parent Compare_Isomer Compare with Isomer Data Analyze_Target->Compare_Isomer Predict_Shifts Predict Chemical Shifts Compare_Parent->Predict_Shifts Compare_Isomer->Predict_Shifts Confirmation Confirm Structure of Target Compound Predict_Shifts->Confirmation

Caption: A workflow diagram illustrating the process of synthesizing a target compound, acquiring its spectroscopic data, and confirming its structure through comparative analysis with known analogs.

Structural Relationships and Spectroscopic Comparison

The following diagram illustrates the structural relationship between the target compound and its analogs, highlighting the key for spectroscopic comparison.

Structural Comparison of Indazole Derivatives cluster_comparison Spectroscopic Comparison Target Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Predicted Data HNMR_Comp ¹H NMR Comparison Target->HNMR_Comp Predicted vs. Experimental CNMR_Comp ¹³C NMR Comparison Target->CNMR_Comp Predicted vs. Experimental MS_Comp MS Fragmentation Comparison Target->MS_Comp Predicted vs. Experimental Parent 4,5,6,7-tetrahydro-1H-indazole Experimental Data Parent->HNMR_Comp Baseline Parent->CNMR_Comp Baseline Parent->MS_Comp Baseline Isomer Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Experimental Data Isomer->HNMR_Comp Substituent Effect

Caption: A diagram showing the structural relationship and the points of spectroscopic comparison between the target compound and its analogs.

By systematically applying the principles of spectroscopic analysis and leveraging the available data for closely related compounds, researchers can confidently elucidate the structure of novel molecules like methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. This guide provides a framework for such an investigation, emphasizing the importance of a logical, evidence-based approach to structural confirmation in the pursuit of new therapeutic agents.

References

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1980). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4,5,6,7-tetrahydro-1h-indazole-6-carboxylate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly throughout...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Waste Characterization

Compounds such as methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and other related structures are consistently classified with the following hazards under the Globally Harmonized System (GHS)[1][2]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2/2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

  • Acute toxicity, oral (Category 4), Harmful if swallowed [3]

Therefore, for the purposes of disposal, methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate must be treated as a hazardous chemical waste . It is a non-halogenated organic solid. This classification is the foundational step that dictates the entire disposal workflow.

Table 1: Inferred Hazard Profile

Hazard ClassificationGHS CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation2Causes skin irritation[1][2]Avoid skin contact; wear appropriate gloves.
Serious Eye Damage/Irritation2ACauses serious eye irritation[1][2]Wear safety goggles or a face shield.
Specific Target Organ Toxicity3May cause respiratory irritation[1][2]Handle in a well-ventilated area or fume hood.
Acute Toxicity (Oral)4Harmful if swallowed[3]Do not eat, drink, or smoke when handling.

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for chemical disposal is that waste is regulated from the moment of its generation to its final treatment at an offsite facility[4]. Under no circumstances should this chemical be disposed of down the sink or in regular trash[5][6].

Step 1: Adhere to Principles of Waste Minimization

The most effective disposal strategy begins with generating less waste. Before starting your experiment, consider these methods to reduce your waste output:

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs[4].

  • Scale Reduction: If feasible, reduce the scale of your experiments to minimize the volume of waste produced[4].

Step 2: Utilize Correct Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard assessment.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7][8].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use[9][10].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[7].

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, respiratory protection may be necessary[11].

Step 3: Segregate and Collect Waste at the Source

Proper segregation is critical to prevent dangerous chemical reactions within a waste container[12][13].

  • Designate a Container: Use a dedicated container for solid chemical waste. Do not mix solid and liquid waste streams[12][13].

  • Chemical Compatibility: Collect waste methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate in a container compatible with organic solids. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is recommended[13]. Avoid using food or beverage containers[13].

  • Segregation: This waste should be categorized as non-halogenated organic solid waste . Keep it separate from:

    • Halogenated organic wastes.

    • Acids and bases[12].

    • Oxidizers[14].

    • Aqueous or liquid waste streams.

    • Sharps or broken glass[5].

Step 4: Proper Containerization and Labeling

Your institution's Environmental Health & Safety (EHRS) department cannot safely manage waste without knowing the exact contents of each container[4].

  • Container Condition: Ensure the waste container is in good condition, with no cracks or leaks, and that the cap seals tightly[13].

  • Headspace: Leave adequate headspace in the container (at least 10% of the volume) to allow for expansion of contents. Do not overfill[13].

  • Labeling: The container must be labeled clearly from the moment the first particle of waste is added. The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate ". List all other components of the waste mixture if applicable.

    • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

    • The date the waste was first added to the container.

    • Your name, principal investigator, and laboratory location.

Step 5: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is collected[4].

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[4].

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, as mentioned in Step 3.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[4][13].

Step 6: Arrange for Final Disposal
  • Contact EHRS: Once the container is nearly full or has been accumulating for a period defined by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHRS or EHS) department or your designated lab safety manager to arrange for a waste pickup[4][14].

  • Professional Disposal: The waste will be collected by trained personnel and sent to a licensed professional waste disposal company for final treatment, typically via incineration at an approved facility[3][9][11].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Accumulation & Disposal Start Waste Generated PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Step 2: Characterize Waste (Non-Halogenated Organic Solid) PPE->Characterize SelectContainer Step 3: Select Compatible Container (HDPE or Glass, Secure Lid) Characterize->SelectContainer LabelContainer Step 4: Attach & Fill Out Hazardous Waste Label SelectContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste Seal Step 5: Securely Seal Container AddWaste->Seal Store Step 6: Store in Secondary Containment in Designated Satellite Area Seal->Store Store->AddWaste Add more waste later ArrangePickup Step 7: Contact EHS/EHRS for Waste Pickup Store->ArrangePickup End Disposed by Licensed Facility ArrangePickup->End

Disposal workflow for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures immediately.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[3][10]. If irritation persists, seek medical attention[15].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][15].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[11][15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

  • Small Spill: For a small spill of solid material, carefully sweep it up without creating dust and place it in the designated hazardous waste container. Clean the area with an appropriate solvent and decontaminate.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or public well-being.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Chemical Waste Procedures . Division of Research Safety - University of Illinois. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • Chemically hazardous waste . Environmental Science Center - The University of Tokyo. [Link]

  • The 4 Types of Hazardous Waste . Environmental Hazards Services LLC. [Link]

  • 9 Classes of Hazardous Waste You Should Know . Hazardous Waste Experts. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency (EPA). [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL . Middle East Technical University. [Link]

  • Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate . Angene Chemical. [Link]

  • methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate . PubChem - National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole . PubChem - National Center for Biotechnology Information. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University. [Link]

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Handling

A Researcher's Guide to the Safe Handling of Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. The following protocols ar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The American Chemical Society promotes the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[6][7].

Anticipated Hazards:

  • Skin and Eye Irritation: Based on data for analogous indazole compounds, direct contact is likely to cause irritation[1][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1].

  • Flammability: As a carboxylate ester, the compound may be flammable, especially in the presence of strong oxidizing agents[2].

  • Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed or absorbed through the skin.

Hazard CategoryPotential RiskMitigation Strategy
Health Hazards Skin and Eye Irritation, Respiratory Irritation, Potential ToxicityEngineering Controls (Fume Hood), Personal Protective Equipment (PPE), Proper Hygiene
Physical Hazards Potential FlammabilityAvoid Ignition Sources, Proper Storage, Use of Inert Atmospheres When Necessary
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for handling hazardous chemicals[8][9][10].

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling organic compounds, but it is crucial to check the manufacturer's compatibility chart. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact[11].

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended[12].

  • Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[13]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[14].

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices Start Start: Handling Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Flammability - Unknown Toxicity Start->Assess_Hazards Assess_Exposure Assess Potential Exposure: - Solid or Liquid? - Quantity? - Splash Risk? Assess_Hazards->Assess_Exposure Engineering_Controls Primary Control: Use Chemical Fume Hood Assess_Exposure->Engineering_Controls Respiratory Respiratory Protection: (If Fume Hood is Unavailable) - NIOSH-Approved Respirator - Organic Vapor Cartridge Assess_Exposure->Respiratory If Fume Hood Unavailable Eye_Face Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) Engineering_Controls->Eye_Face Hand Hand Protection: - Chemically Resistant Gloves (e.g., Nitrile, Butyl) Engineering_Controls->Hand Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (Splash Risk) Engineering_Controls->Body Handling Safe Handling Procedure Eye_Face->Handling Hand->Handling Body->Handling Respiratory->Handling Disposal Waste Disposal Handling->Disposal

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Designate a specific area for handling the compound to minimize the risk of contamination[15]. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing: Conduct all weighing and transferring of the compound within the chemical fume hood. If the compound is a solid, handle it carefully to avoid creating dust.

  • Post-Handling: After handling, decontaminate the work area. Wash hands and arms thoroughly with soap and water, even if gloves were worn. Contaminated lab coats should be laundered separately from personal clothing.

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3][16].

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials like paper towels to absorb flammable substances.

  • Clean-Up: Trained personnel wearing appropriate PPE should perform the clean-up. Collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.

Disposal Plan:

  • All waste containing methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Dispose of the waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste[3]. Do not pour chemical waste down the drain.

By adhering to these protocols, researchers can create a safe laboratory environment and minimize the risks associated with handling methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate.

References

  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • American Chemical Society. (1995). Safety in Academic Chemistry Laboratories (5th ed.). Retrieved from [Link]

  • Henderson, W. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Lab Manager. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Slideshare. (n.d.). Carboxylic acids and ester. A laboratory report to identify the presence of carboxylic and ester in a solutions. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2019). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemical Safety Guide (6th ed.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (1996).
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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